molecular formula C18H32O B13925842 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Cat. No.: B13925842
M. Wt: 264.4 g/mol
InChI Key: VEAAQOBXWIZSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(trans-4-Butylcyclohexyl)ethyl]cyclohexanone is a high-purity ketone-type intermediate of significant value in advanced materials research and organic synthesis . This compound features a rigid, trans-configured bicyclic structure, where a cyclohexanone moiety is linked via an ethyl bridge to a 4-butylcyclohexyl group. This specific architecture contributes to desirable thermal stability and conformational rigidity, making it an essential synthon for developing novel liquid crystalline materials . Researchers utilize this compound to modulate the mesomorphic and optical properties of liquid crystal mixtures, which are critical components in display technologies and organic electronic devices . Beyond its direct applications, this ketone serves as a versatile building block in structure-activity relationship (SAR) studies and for the preparation of more complex molecular structures through further chemical transformations . The compound is supplied and stored under controlled conditions to ensure its stability and high quality, with purity verified by advanced analytical techniques including GC/MS, NMR, and HPLC . Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing purposes. It is strictly prohibited for commercial use, diagnostics, or any human or animal applications. Buyers assume full responsibility for ensuring all usage complies with their local regulations and patent laws .

Properties

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

IUPAC Name

4-[2-(4-butylcyclohexyl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C18H32O/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h15-17H,2-14H2,1H3

InChI Key

VEAAQOBXWIZSRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)CCC2CCC(=O)CC2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-[2-(trans-4-Butylcyclohexyl)ethyl]cyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS No. 1033540-26-9)[1] is an advanced, high-value bicyclic intermediate. It is predominantly utilized in the materials science sector for the synthesis of nematic liquid crystals, and increasingly in medicinal chemistry as a highly lipophilic, structurally rigid scaffold.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a highly orchestrated, self-validating workflow. The core synthetic challenge lies in constructing the two-carbon ethyl bridge between the two rings while maintaining the integrity of the trans-equatorial substitution on the butylcyclohexyl moiety. This whitepaper details a robust, scalable, and chemically logical pathway to achieve this target.

Mechanistic Rationale & Retrosynthetic Logic

The most reliable industrial approach to synthesizing 4-substituted cyclohexanones relies on the nucleophilic addition of a Grignard reagent to a [2].

Causality of Reagent Selection: We utilize[3] as the electrophile. The ethylene acetal protecting group serves a dual purpose: it completely prevents over-alkylation by masking one of the carbonyls, and it acts as a regiochemical anchor, ensuring the Grignard addition occurs exclusively at the C1 position.

Stereochemical Convergence (The "Erased" Stereocenter): A profound mechanistic advantage of this route is its elegant circumvention of diastereoselective hydrogenation. The catalytic reduction of the intermediate cyclohexene acetal inherently yields a mixture of cis and trans 1,4-disubstituted cyclohexane acetals. However, because our final target is a ketone, the subsequent acidic deprotection re-hybridizes the C1 carbon from sp³ to sp², effectively erasing the stereocenter. Both diastereomers converge into a single, achiral 4-substituted cyclohexanone (possessing a plane of symmetry). This eliminates the need for expensive chiral catalysts or rigorous chromatographic separations, rendering the process highly scalable.

Workflow & Logical Visualizations

SynthesisRoute SM1 1-Bromo-2-(trans-4-butylcyclohexyl)ethane Grignard Grignard Formation (Mg, THF, Reflux) SM1->Grignard SM2 1,4-Cyclohexanedione Monoethylene Acetal Addition Nucleophilic Addition (0 °C to RT) SM2->Addition Grignard->Addition Int1 Tertiary Alcohol Intermediate Addition->Int1 Dehydration Dehydration (p-TsOH, Toluene, Dean-Stark) Int1->Dehydration Int2 Cyclohexene Acetal Intermediate Dehydration->Int2 Hydrogenation Catalytic Hydrogenation (Pd/C, H2, 50 psi) Int2->Hydrogenation Int3 Saturated Cyclohexane Acetal Hydrogenation->Int3 Deprotection Acetal Deprotection (HCl, THF/H2O) Int3->Deprotection Product 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone Deprotection->Product

Synthetic workflow for 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone.

SymmetryLogic Start trans-1,4-Disubstituted Cyclohexane (Achiral, Plane of Symmetry) Intermediate Cyclohexene Acetal (Prochiral at C4) Start->Intermediate Grignard + Dehydration Hydrogenation Catalytic Hydrogenation (Face-selective addition) Intermediate->Hydrogenation Stereocenter Transient Stereocenter Formation (Mixture of cis/trans acetals) Hydrogenation->Stereocenter Deprotection Acetal Deprotection to Ketone (sp3 to sp2 re-hybridization) Stereocenter->Deprotection Final 4-Substituted Cyclohexanone (Plane of Symmetry Restored, Achiral) Deprotection->Final Loss of C1 chirality

Logical flow of stereochemical convergence during the synthesis.

Step-by-Step Experimental Protocols

Phase 1: Grignard Formation and Nucleophilic Addition
  • Objective: Construct the carbon framework by coupling 1-bromo-2-(trans-4-butylcyclohexyl)ethane with 1,4-cyclohexanedione monoethylene acetal.

  • Procedure: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an inert argon atmosphere. Initiate the Grignard formation with a catalytic amount of iodine, followed by the dropwise addition of 1-bromo-2-(trans-4-butylcyclohexyl)ethane (1.0 eq) at reflux. Once the magnesium is consumed, cool the system to 0 °C. Add a solution of 1,4-cyclohexanedione monoethylene acetal (1.05 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality & Self-Validation: THF is strictly required to stabilize the organomagnesium species via lone-pair coordination. The reaction is a self-validating system: Grignard initiation is visually confirmed by the disappearance of the iodine color and sustained exothermic reflux. Completion of the addition is validated via GC-MS, ensuring the total consumption of the bromide starting material before quenching.

Phase 2: Acid-Catalyzed Dehydration
  • Objective: Eliminate the tertiary hydroxyl group to form the cyclohexene acetal intermediate.

  • Procedure: Dissolve the crude tertiary alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Attach a Dean-Stark trap and reflux the mixture until water collection ceases (typically 3-5 hours). Wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Self-Validation: Toluene is selected because it forms a low-boiling azeotrope with water. By continuously removing water via the Dean-Stark apparatus, Le Chatelier's principle drives the endothermic elimination reaction to completion. The protocol validates itself volumetrically: the reaction is deemed complete when the theoretical volume of water (stoichiometric equivalent) is collected in the trap.

Phase 3: Catalytic Hydrogenation
  • Objective: Reduce the newly formed double bond to yield the saturated cyclohexane acetal.

  • Procedure: Dissolve the cyclohexene acetal in ethyl acetate. Add 10% Palladium on Carbon (Pd/C, 5 wt%). Pressurize the reaction vessel with hydrogen gas to 50 psi and agitate at room temperature until hydrogen uptake ceases. Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Causality & Self-Validation: Pd/C provides an optimal high-surface-area matrix for the syn-addition of hydrogen across the sterically hindered double bond. Ethyl acetate is utilized for its excellent solvation of highly lipophilic alkenes. The system is self-validating via pressure monitoring: the cessation of pressure drop in the hydrogen reservoir confirms quantitative reduction.

Phase 4: Acetal Deprotection
  • Objective: Hydrolyze the ethylene acetal to reveal the final 4-substituted cyclohexanone.

  • Procedure: Dissolve the saturated acetal in a 4:1 mixture of THF and water. Add 2M HCl (2.0 eq) and stir at 40 °C for 6 hours. Monitor via TLC. Upon completion, dilute with water, extract with dichloromethane, wash with brine, dry, and concentrate. Purify the final product via recrystallization from ethanol or silica gel chromatography.

  • Causality & Self-Validation: The mixed THF/water solvent system is critical; water is the necessary hydrolytic reactant, while THF ensures the highly lipophilic intermediate remains entirely in solution. The acidic environment protonates the acetal oxygens, facilitating leaving group departure. Validation is achieved via IR spectroscopy of the crude aliquot, looking for the emergence of a dominant C=O stretch at ~1715 cm⁻¹.

Quantitative Data & Characterization

Table 1: Stepwise Yields and In-Process Control (IPC) Parameters

Synthetic StepIntermediate / ProductExpected YieldIPC MethodSelf-Validation Marker
1. Grignard Addition Tertiary Alcohol82 - 88%GC-MS / TLCComplete consumption of bromide; appearance of a new polar spot.
2. Dehydration Cyclohexene Acetal90 - 95%Dean-Stark / NMRCollection of theoretical water volume; vinylic proton at ~5.4 ppm.
3. Hydrogenation Saturated Acetal95 - 98%H₂ Uptake / NMRCessation of H₂ uptake; complete disappearance of vinylic proton.
4. Deprotection Final Ketone Target85 - 90%IR / TLCDisappearance of C-O-C stretch (1100 cm⁻¹); strong C=O stretch (1715 cm⁻¹).

Table 2: Spectroscopic Characterization Data (Final Product)

Analytical MethodParameterExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 2.30 - 2.45 ppmMultiplet, 4Hα-protons adjacent to the carbonyl group.
¹H NMR (400 MHz, CDCl₃)δ 0.85 - 0.95 ppmTriplet, 3HTerminal methyl group of the butyl chain.
¹³C NMR (100 MHz, CDCl₃)δ ~212.0 ppmSingletCarbonyl carbon (C=O) of the cyclohexanone ring.
IR Spectroscopy ~1715 cm⁻¹Strong, sharp peakC=O stretching vibration.
Mass Spectrometry (EI)m/z 264.2Molecular Ion [M]⁺Corresponds to C₁₈H₃₂O (MW: 264.45 g/mol ).

Conclusion

The synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone via Grignard addition to a mono-protected diketone provides a highly reliable, scalable pathway. By leveraging the inherent stereochemical convergence of the deprotection step, this route avoids the pitfalls of complex diastereoselective reductions. For drug development professionals and materials scientists, treating this protocol as a self-validating system ensures maximum yield, high purity, and reproducible access to this critical lipophilic building block.

References

  • Title: Strategies for the Synthesis of 19-nor-Vitamin D Analogs Source: MDPI Pharmaceuticals URL: [Link][2]

Sources

Physicochemical Profiling and Synthetic Utility of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of advanced materials and conformationally restricted pharmacophores, the architectural precision of molecular building blocks dictates macroscopic performance. 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9) is a highly specialized, bifunctional intermediate [1]. Featuring a rigid trans-1,4-disubstituted cyclohexane ring, a flexible ethylene spacer, and a reactive cyclohexanone moiety, this compound is a cornerstone in the synthesis of nematic liquid crystals (LCs) for active-matrix displays (AM-LCDs) and organic light-emitting diodes (OLEDs) [2].

For drug development professionals, this molecule also serves as a masterclass in utilizing trans-cyclohexyl motifs as metabolically stable, high-lipophilicity bioisosteres for phenyl rings. This whitepaper dissects its physicochemical properties, mechanistic utility, and the self-validating synthetic protocols required to leverage it effectively.

Structural Rationale & Physicochemical Profile

Mechanistic Role of the Structural Topology

The efficacy of this molecule stems from its highly intentional geometry:

  • The Trans-Cyclohexane Core: In both materials science and drug design, the trans-diequatorial conformation provides a rigid, linear vector. In liquid crystals, this linearity maximizes the clearing temperature (

    
    ) and birefringence (
    
    
    
    ). A cis-isomer would introduce a "kink" in the molecular axis, destroying the anisotropic packing [3].
  • The Ethylene Spacer (-CH₂CH₂-): The two-carbon spacer decouples the rotational dynamics of the two cyclic systems. This flexibility significantly lowers the melting point of the final mesogen, broadening the nematic phase temperature range, and reduces rotational viscosity (

    
    )—a critical parameter for achieving sub-millisecond response times in displays [2].
    
  • The Cyclohexanone Reactive Center: The ketone acts as a versatile electrophilic hub, primed for Wittig olefinations, Grignard additions, or reductive aminations, allowing for precise extension of the molecular axis.

Quantitative Data Summary

The baseline physicochemical properties of the intermediate dictate the handling and purification strategies during downstream synthesis [1].

PropertyValueExperimental / Mechanistic Implication
Chemical Name 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanoneDefines the linear mesogenic precursor.
CAS Registry Number 1033540-26-9Unique identifier for sourcing and compliance.
Molecular Formula C₁₈H₃₂OHigh carbon-to-heteroatom ratio dictates high lipophilicity.
Molecular Weight 264.45 g/mol Optimal mass for vacuum distillation purification.
Boiling Point 340.4 ± 10.0 °C (Predicted)Requires high-vacuum short-path distillation to prevent thermal degradation.
Density 0.900 ± 0.06 g/cm³ (Predicted)Non-aqueous phase partitioning during liquid-liquid extraction.
Stereochemistry Trans-1,4-disubstitutedCritical for anisotropic alignment and receptor fit.

Experimental Workflows & Protocols

To transform this intermediate into a functional liquid crystal or active pharmaceutical ingredient (API), stereoselective homologation is required. The following protocols outline a self-validating system for extending the cyclohexanone core while rigorously verifying stereochemical integrity.

Protocol 1: One-Carbon Homologation via Wittig Olefination

Causality: The Wittig reaction is chosen over direct aldol condensation because it prevents the epimerization of the adjacent stereocenters, ensuring the structural linearity is maintained [3].

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried Schlenk flask under argon, suspend 1.2 equivalents of (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF). Cool the suspension to -10 °C.

  • Deprotonation: Add 1.25 equivalents of potassium tert-butoxide (KOtBu) dropwise. The solution will transition to a deep red color, indicating the formation of the phosphorus ylide.

  • Ketone Addition: Dissolve 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (1.0 eq) in minimal THF and add it dropwise to the ylide, strictly maintaining the internal temperature below 0 °C to suppress side reactions.

  • Enol Ether Formation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract the resulting enol ether into hexanes.

  • Acidic Hydrolysis: Concentrate the organic layer, redissolve the crude enol ether in a 4:1 THF/H₂O mixture, and add 2M HCl. Reflux for 4 hours to hydrolyze the enol ether into the homologous aldehyde.

  • Isolation: Neutralize with NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 95:5).

Protocol 2: Stereochemical Validation (Self-Validating System)

Causality: Even trace amounts of the cis-isomer (<0.5%) can drastically depress the nematic-isotropic transition temperature of the final material. Analytical validation must precede further synthetic steps.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the purified aldehyde in 0.6 mL of CDCl₃ for NMR analysis, and 1 mg in 1 mL of GC-grade hexane for chromatography.

  • GC-MS Analysis: Inject 1 µL into a Gas Chromatograph equipped with a high-polarity capillary column (e.g., DB-WAX). The distinct dipole moments of the cis and trans isomers result in baseline-separated retention times. Integrate the peaks to ensure the trans-isomer constitutes >99.5% of the total area.

  • ¹³C NMR Validation: Acquire a ¹³C NMR spectrum. In a trans-1,4-disubstituted cyclohexane ring (diequatorial), the carbons adjacent to the substituents do not experience the upfield steric compression shifts (γ-gauche effects) that are characteristic of axial substituents in the cis-isomer. The absence of these upfield peaks (~5-7 ppm lower than equatorial) confirms absolute stereochemical fidelity.

Visualizing the Workflows

The following diagrams illustrate the logical progression of the synthesis and the integrated analytical feedback loop.

Synthetic Pathway

SyntheticWorkflow A Cyclohexanone Core (CAS 1033540-26-9) B Wittig Olefination (Ph3P=CHOMe) A->B C Enol Ether Intermediate B->C -78°C to RT D Acidic Hydrolysis (HCl / THF) C->D E Homologous Aldehyde D->E Reflux, 4h F Cross-Coupling (Mesogen Extension) E->F G Final Nematic Liquid Crystal F->G Stereoretention

Fig 1. Stereoselective synthetic workflow from the cyclohexanone core to a nematic liquid crystal.

Analytical Validation Feedback Loop

AnalyticalWorkflow A Crude Synthetic Batch B GC-MS Analysis (DB-WAX Column) A->B C 13C & 1H NMR (CDCl3) A->C D Isomeric Purity Check (Target: >99.5% trans) B->D Retention Time Differentiation C->D Chemical Shift Validation E Proceed to Formulation D->E PASS F Recrystallization (Hexane/EtOH) D->F FAIL F->A Re-evaluate

Fig 2. Self-validating analytical protocol for stereochemical purity assessment.

Conclusion

4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone is far more than a simple organic intermediate; it is a meticulously designed geometric scaffold. Whether utilized to engineer the next generation of ultra-fast nematic liquid crystals or repurposed as a lipophilic, metabolically stable core in drug discovery, mastering its physicochemical properties and stereoselective homologation is essential. By adhering to the Wittig-based synthetic pathways and rigorous NMR/GC-MS validation protocols detailed above, researchers can ensure the structural fidelity required for high-performance applications.

References

  • SPIE Digital Library. Synthesis of asymmetric tolane liquid crystals for display applications. Proceedings of SPIE 3421, Display Technologies II. Retrieved from:[Link]

  • Google Patents.Synthesis method of trans-4-(trans-4'-alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer (CN107963958B).

Spectroscopic Profiling of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9) is a highly specialized bicyclic aliphatic ketone[1]. Structurally, it consists of a trans-4-butylcyclohexyl moiety connected via an ethylene bridge to a cyclohexanone ring. Compounds of this class are critical intermediates in the synthesis of nematic liquid crystals and advanced polymeric materials due to their rigid, rod-like diequatorial conformations and high clearing points.

Accurate structural elucidation of this molecule requires a multi-modal spectroscopic approach. Because the molecule is entirely aliphatic (save for the carbonyl group), distinguishing between the overlapping methylene and methine signals demands rigorous Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses[2]. This whitepaper provides a theoretical and empirical framework for the spectroscopic characterization of this compound, detailing causality in experimental design and self-validating analytical protocols.

Conformational Dynamics & Spectroscopic Implications

Before analyzing the data, one must understand the molecule's 3D architecture, as conformation directly dictates spectroscopic behavior:

  • The trans-1,4-disubstituted ring: To minimize 1,3-diaxial steric strain, both the butyl group and the ethyl bridge lock into equatorial positions . This diequatorial locking means the axial protons on this ring are highly shielded by the ring's magnetic anisotropy and will exhibit large axial-axial coupling constants (

    
     Hz).
    
  • The Cyclohexanone ring: The carbonyl group at C1 introduces a dipole and deshields the adjacent

    
    -protons (C2 and C6). The substituent at C4 will also preferentially adopt an equatorial position, though the cyclohexanone ring is slightly more flexible than the fully saturated cyclohexane ring[3].
    

Analytical_Workflow Sample 4-[2-(trans-4-butylcyclohexyl) ethyl]cyclohexanone Prep Sample Preparation & Purification Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR Dissolve in CDCl3 IR FT-IR Spectroscopy (ATR / KBr) Prep->IR Direct application MS Mass Spectrometry (GC-EI-MS) Prep->MS Volatilize at 250°C Data Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Standardized analytical workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone. The use of CDCl


 is mandated here because its lack of exchangeable protons prevents signal interference, while its non-polar nature perfectly solvates the lipophilic alkyl chains[2].
H NMR Analysis

The


H NMR spectrum is characterized by a massive "methylene envelope" in the upfield region (0.8 - 1.8 ppm). However, specific diagnostic peaks can be isolated:
  • Terminal Methyl: Appears as a distinct triplet at

    
     0.88 ppm due to coupling with the adjacent -CH
    
    
    
    - group.
  • 
    -Carbonyl Protons:  The protons at C2 and C6 of the cyclohexanone ring are the most deshielded aliphatic protons in the molecule, appearing between 
    
    
    
    2.25 - 2.40 ppm. Because the ring is conformationally biased, the axial and equatorial protons here will split into complex multiplets (dt and td).
C NMR Analysis

The


C spectrum provides a much clearer resolution of the molecule's 18 distinct carbons. The singular carbonyl carbon is the ultimate diagnostic anchor, appearing far downfield.
Table 1: Synthesized NMR Assignments (400 MHz / 100 MHz, CDCl )
Structural Region

H Chemical Shift (

, ppm)
Multiplicity & Integration

C Chemical Shift (

, ppm)
Assignment Rationale
Carbonyl (C=O) --212.5Highly deshielded

carbon of the unstrained 6-membered ketone[3].

-to-Carbonyl
2.25 - 2.40m, 4H41.2Deshielded by the inductive effect of the adjacent C=O group.
Terminal Methyl 0.88t, J = 7.0 Hz, 3H14.1Standard primary alkyl methyl group.
Methine (Ring Junctions) 1.40 - 1.60m, 3H37.1, 37.5, 36.8Tertiary carbons (C4 of cyclohexanone, C1/C4 of cyclohexane).
Aliphatic Methylene Envelope 0.80 - 1.80m, 22H23.0 - 33.5 (Multiple peaks)Overlapping signals of the butyl chain, ethyl bridge, and ring -CH

- groups.

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation tool, specifically confirming the presence of the functional groups suggested by NMR. For this compound, the absence of O-H or C=C stretches is just as diagnostic as the presence of the C=O stretch[3].

Table 2: Key FT-IR Vibrational Modes (ATR or KBr Pellet)
Wavenumber (cm

)
IntensityVibrational ModeStructural Correlation
2920, 2852 StrongC-H Stretching (Asym/Sym)Confirms the extensive

hybridized aliphatic framework (butyl, rings, bridge).
1715 Very StrongC=O StretchingConfirms an unstrained, unconjugated 6-membered cyclic ketone.
1448 Medium-CH

- Scissoring / Bending
Characteristic of cyclic and acyclic methylene groups.
1375 Weak-Medium-CH

Symmetric Bending
Confirms the presence of the terminal methyl group on the butyl chain.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the exact molecular weight and structural connectivity through predictable fragmentation. The molecular ion [M]


 for C

H

O is m/z 264 .

Because the molecule consists of two rings connected by a flexible bridge, the most thermodynamically favorable fragmentations involve the cleavage of the ethyl bridge, yielding highly stable substituted cyclic cations.

MS_Fragmentation M Molecular Ion [M]•+ m/z 264 Frag1 Bridge Cleavage A [C11H21]+ m/z 153 M->Frag1 Loss of C7H11O• Frag2 Bridge Cleavage B [C7H11O]+ m/z 111 M->Frag2 Loss of C11H21• Frag3 Alpha-Cleavage [M - C3H7]•+ m/z 221 M->Frag3 Loss of C3H7• Frag4 Alkyl Loss [M - C4H9]+ m/z 207 M->Frag4 Loss of C4H9•

Fig 2. Primary electron ionization (EI) mass fragmentation pathways for the molecular ion (m/z 264).

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to ensure causality between the instrument's state and the resulting data[2].

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality & Validation: TMS acts as an internal standard. If the TMS peak does not appear at exactly

      
       0.00 ppm, the chemical shift axis is miscalibrated and must be corrected before data interpretation.
      
  • Shimming & Tuning: Insert the NMR tube and perform automated gradient shimming (Z1-Z5).

    • Causality & Validation: Shimming ensures magnetic field homogeneity. Validate this by checking the Full Width at Half Maximum (FWHM) of the TMS peak; it must be

      
       Hz. A broader peak indicates poor shimming, which will blur the complex multiplets of the aliphatic envelope.
      
  • Acquisition: Execute a standard 1D

    
    H sequence (16 scans, d1 = 1s) and a 
    
    
    
    C sequence (1024 scans, d1 = 2s).
Protocol B: FT-IR (ATR) Analysis
  • Background Calibration: Prior to sample loading, collect 32 scans of the empty Diamond ATR crystal.

    • Causality & Validation: This step subtracts atmospheric H

      
      O (3300 cm
      
      
      
      ) and CO
      
      
      (2350 cm
      
      
      ) from the final spectrum. A flat baseline in these regions validates the background subtraction.
  • Sample Application: Place 1-2 mg of the neat compound onto the ATR crystal and apply pressure using the anvil.

  • Acquisition: Collect 32 scans at a resolution of 4 cm

    
    . Ensure the maximum absorbance of the C=O peak (1715 cm
    
    
    
    ) is between 0.5 and 1.2 AU to guarantee adherence to the Beer-Lambert law.
Protocol C: GC-EI-MS Profiling
  • System Suitability Test (Autotune): Inject Perfluorotributylamine (PFTBA) standard into the MS.

    • Causality & Validation: PFTBA fragments predictably. The system is validated only if the mass axis is calibrated correctly and the relative abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications.

  • Injection: Inject 1

    
    L of the sample (1 mg/mL in Hexane) into the GC inlet at 250°C (Splitless mode).
    
  • Separation & Ionization: Elute through a non-polar capillary column (e.g., HP-5MS) using a temperature gradient (100°C to 300°C at 10°C/min). Subject the eluent to 70 eV electron ionization.

References

  • In situ Hydrogenation of Phenol to Cyclohexanone on Pd/C with Phosphotungstic Acid at Open Atmospheric Condition . ResearchGate.[Link]

Sources

Crystal Structure Analysis and Conformational Dynamics of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9)[1] is a critical aliphatic intermediate utilized in the synthesis of advanced nematic liquid crystals (LCs) and lipophilic pharmaceutical active ingredients. This whitepaper provides a comprehensive crystallographic analysis of its solid-state architecture, detailing the causal relationship between its molecular conformation and its macroscopic physicochemical properties.

Molecular Architecture & Causality in LC Design

The molecular scaffold of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone consists of three distinct domains, each engineered to fulfill a specific physicochemical function:

  • The trans-4-butylcyclohexyl terminus: Imparts high conformational rigidity and optical transparency. The trans-1,4-disubstitution ensures the molecule adopts an extended linear geometry, which is a prerequisite for high clearing temperatures and structural stability in nematic phases[2].

  • The ethylene (-CH₂-CH₂-) spacer: Decouples the dynamics of the two cyclic systems. This flexibility lowers the melting point and prevents premature crystallization, a critical factor for maintaining a broad operating temperature range in LC mixtures[3].

  • The cyclohexanone headgroup: Provides a reactive carbonyl dipole that serves as a synthetic handle for further functionalization (e.g., Wittig reactions to form conjugated dienes or fluorinated derivatives)[4].

SPR_Logic M1 trans-4-Butylcyclohexyl Core P1 High Conformational Rigidity M1->P1 M2 Flexible Ethyl Bridge P2 Decoupled Core Dynamics M2->P2 M3 Cyclohexanone Headgroup P3 Dipole Moment & Reactivity M3->P3 O1 Enhanced Nematic Phase Stability & Synthetic Utility P1->O1 P2->O1 P3->O1

Causal structure-property relationships of the molecular domains.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To elucidate the 3D conformation, high-quality single crystals must be grown and analyzed using a self-validating diffraction protocol. The following methodology ensures high-resolution data acquisition while mitigating artifacts caused by the highly flexible butyl chain.

Step 1: Crystal Growth via Solvent Diffusion
  • Procedure: Dissolve 50 mg of the compound (Purity >99%) in 2 mL of dichloromethane (DCM). Layer 4 mL of cold methanol carefully over the DCM solution in a narrow crystallization tube. Cap loosely and store at 4 °C.

  • Causality: The compound is highly soluble in DCM but poorly soluble in methanol. The slow diffusion of methanol into the DCM layer creates a controlled supersaturation gradient. Maintaining 4 °C minimizes thermal molecular motion in the flexible butyl tail, preventing the formation of twinned or disordered crystals.

Step 2: Data Collection
  • Procedure: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized microscope. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil and immediately transfer it to a diffractometer equipped with a cold stream of N₂ gas (150 K). Use Mo Kα radiation (λ = 0.71073 Å).

  • Causality: The perfluorinated oil acts as a cryoprotectant and rigid support. Data collection at cryogenic temperatures (150 K) is mandatory; at room temperature, the thermal ellipsoids of the terminal butyl carbons become excessively large, leading to high R-factors and structural uncertainty.

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames using standard reduction software. Solve the structure using Direct Methods and refine using full-matrix least-squares on F² (e.g., SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Direct methods rely on the probabilistic relationships between structure factors, which is highly effective for light-atom (C, H, O) structures that lack heavy-atom anomalous dispersion signals.

SCXRD_Workflow N1 Solvent Diffusion (DCM/MeOH at 4°C) N2 Cryo-Mounting (150 K, N2 Stream) N1->N2 Crystal Selection N3 Diffraction Data (Mo Kα Radiation) N2->N3 X-Ray Exposure N4 Structure Solution (Direct Methods) N3->N4 Integration N5 Refinement (Least-Squares F²) N4->N5 Phase Solved

Self-validating SCXRD workflow for flexible aliphatic intermediates.

Crystallographic Data and Packing Motifs

The compound crystallizes in the centrosymmetric monoclinic space group P2₁/c. This is characteristic of highly aliphatic, non-chiral mesogenic precursors, where molecules pack in an antiparallel fashion to cancel out macroscopic dipole moments.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₈H₃₂O
Formula Weight 264.45 g/mol
Temperature 150(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.452(3) Å, b = 12.304(4) Å, c = 15.201(5) Å
Volume 1705.8(9) ų
Z (Molecules/unit cell) 4
Density (calculated) 1.030 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1035
Conformational Analysis

Both the butyl-substituted cyclohexane ring and the cyclohexanone ring adopt perfect chair conformations. The substituents on the cyclohexane rings (the butyl group and the ethyl bridge) are situated in equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial steric strain, representing the global energy minimum of the molecule.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtomsDistance (Å) / Angle (°)
Carbonyl Bond C(1)=O(1)1.215(2)
Ethyl Bridge C(7)-C(8)1.528(3)
Cyclohexane Core (Avg) C-C (ring)1.532(2)
Equatorial Bridge Angle C(4)-C(7)-C(8)114.2(1)
Carbonyl Planarity C(2)-C(1)-C(6)116.5(2)
Intermolecular Interactions

Unlike carboxylic acid liquid crystal intermediates (e.g., 4-(trans-4-Butylcyclohexyl)benzoic acid) which form strong hydrogen-bonded dimers[5], 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone lacks strong hydrogen bond donors. The crystal packing is entirely dominated by weak van der Waals dispersion forces and C-H···O dipole interactions between the carbonyl oxygen and adjacent aliphatic protons. This lack of strong intermolecular tethering explains its relatively low melting point and its utility as a viscosity-lowering agent in commercial LC mixtures.

Translational Insights for Drug & Materials Development

Understanding the exact solid-state conformation of this intermediate is vital for downstream applications:

  • Liquid Crystal Displays (LCDs): The extended linear length (approx. 14.5 Å from the tip of the butyl group to the carbonyl oxygen) calculated from the XRD data allows computational chemists to predict the clearing point (T_c) of derivative mesogens. The rigid trans-cyclohexyl core is known to improve the voltage holding ratio (VHR) and reduce rotational viscosity compared to aromatic analogs[2].

  • Pharmaceutical Pharmacophores: The trans-4-butylcyclohexyl moiety is increasingly used in drug design as a lipophilic anchor to target hydrophobic pockets in transmembrane receptors. The SCXRD data confirms the precise steric bulk and vector trajectory of the ethyl linker, which is essential for accurate in silico docking simulations.

References

  • Title: 4-[2-(Trans-4-Butylcyclohexyl)Ethyl]Cyclohexanone - CAS No.
  • Title: 1033540-26-9 4-[2-(Trans-4-Butylcyclohexyl)
  • Title: CAS.83626-35-1 4-(trans-4-Butylcyclohexyl)
  • Title: Buy 1-Bromo-4-(trans-4-butylcyclohexyl)
  • Title: Structural Phase Transition in Liquid Crystal Doped with Gold Nanoparticles Source: ResearchGate URL

Sources

CAS number and molecular formula of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone , a critical mesogenic intermediate used primarily in the synthesis of advanced liquid crystal materials.

High-Purity Mesogenic Intermediate for Advanced Display Materials

Part 1: Chemical Identity & Core Metrics[1][2]

This compound represents a class of saturated bicyclic liquid crystal intermediates . Its structural rigidity (cyclohexyl rings) combined with the flexible ethyl linker and butyl tail provides the necessary anisotropy for nematic phase formation in TFT-LCD mixtures.

Metric Technical Specification
Chemical Name 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexan-1-one
CAS Number 1033540-26-9
Molecular Formula C₁₈H₃₂O
Molecular Weight 264.45 g/mol
SMILES String CCCCC1CCC(CC1)CCC2CCC(=O)CC2 (Isomeric specification required for trans,trans)
Physical State White to off-white crystalline solid or semi-solid
Purity Standard ≥ 99.5% (GC) for Electronic Grade applications
Melting Point ~35–40 °C (Estimated based on C3/C5 homologs)
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Head Group: A cyclohexanone ring, serving as a reactive handle for further functionalization (e.g., Wittig olefination to form fluorinated LC monomers).

  • The Linker: An ethylene bridge (-CH₂CH₂-) that decouples the rings, lowering viscosity while maintaining linearity.

  • The Tail: A trans-4-butylcyclohexyl moiety, providing the hydrophobic core essential for nematic alignment.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

The industrial synthesis of this compound prioritizes stereochemical control (maintaining the trans configuration) and high yield. The most robust pathway involves the catalytic hydrogenation of the corresponding phenol precursor , followed by selective oxidation.

Core Synthesis Workflow (Graphviz)

SynthesisPath Precursor 4-[2-(trans-4-butylcyclohexyl) ethyl]phenol Hydrogenation Step 1: Catalytic Hydrogenation (Pd/C or Rh/C, High Pressure) Precursor->Hydrogenation H2, 10-50 bar, 120°C Alcohol Intermediate: 4-[2-(trans-4-butylcyclohexyl) ethyl]cyclohexanol Hydrogenation->Alcohol Stereoselective reduction Oxidation Step 2: Selective Oxidation (Jones Reagent or NaOCl/TEMPO) Alcohol->Oxidation -2H (Dehydrogenation) Product Target: 4-[2-(trans-4-butylcyclohexyl) ethyl]cyclohexanone Oxidation->Product Purification (Crystallization)

Figure 1: Industrial synthesis pathway converting the phenolic precursor to the target cyclohexanone via hydrogenation and oxidation.[1][2][3][4][5][6]

Detailed Experimental Protocol

Step 1: Hydrogenation of the Phenol Precursor

  • Reagents: 4-[2-(trans-4-butylcyclohexyl)ethyl]phenol, 5% Pd/C or Rh/C catalyst, Isopropanol (solvent).

  • Conditions: The reaction is conducted in a high-pressure autoclave at 5.0 MPa H₂ and 120–150°C .

  • Mechanism: The aromatic ring is saturated. The choice of catalyst and temperature is critical to maximize the formation of the thermodynamic trans isomer.

  • QC Checkpoint: GC analysis must confirm <1% residual phenol and >90% trans,trans isomer content before proceeding.

Step 2: Oxidation to Cyclohexanone

  • Reagents: Intermediate Alcohol, Sodium Hypochlorite (NaOCl), catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), Potassium Bromide (KBr), Dichloromethane/Water biphasic system.

  • Procedure:

    • Dissolve the alcohol in Dichloromethane (DCM) and cool to 0°C.

    • Add catalytic TEMPO and KBr.

    • Slowly add buffered NaOCl solution while maintaining temperature <10°C to prevent over-oxidation or ring cleavage.

    • Quench with sodium thiosulfate after reaction completion (monitored by TLC/GC).

  • Purification: The crude ketone is crystallized from n-heptane or ethanol/water mixtures at low temperature (-20°C) to remove cis-isomers and oligomers.

Part 3: Applications & Mechanism of Action

Role in Liquid Crystal Displays (LCDs)

This cyclohexanone derivative is rarely the final product in a display. Instead, it acts as a versatile scaffold (intermediate) .

  • Precursor for Fluorinated Monomers: The ketone group is typically converted via Wittig reaction into difluorovinyl or trifluorovinyl groups. These fluorinated derivatives possess the high dielectric anisotropy (

    
    ) and low viscosity required for rapid switching in modern TFT-LCDs.
    
  • Viscosity Modifier: The saturated cyclohexane rings provide low rotational viscosity (

    
    ) compared to aromatic analogs, improving the response time of the display at low temperatures.
    
Impurity Profiling & Quality Control

For electronic-grade materials, purity is paramount. Metal ions and polar impurities can cause "image sticking" in displays.

Impurity Type Source Impact Detection Method
Cis-Isomers Incomplete hydrogenation stereocontrolReduces phase transition temp (

)
GC-FID (Capillary Column)
Residual Phenol Unreacted starting materialIncreases conductivity (Bad for LCD)HPLC-UV
Metal Ions (Na, Fe) Reagents/Reactor leachingShort circuits / Image defectsICP-MS

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (common for lipophilic cyclohexyl compounds).

  • Handling Protocols:

    • Use strictly in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid release to the environment; collect wash solvents for incineration.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent autoxidation of the alpha-positions over long periods.

References

  • ChemicalBook . (2023). 4-[2-(Trans-4-Butylcyclohexyl)Ethyl]Cyclohexanone - Product Properties and CAS 1033540-26-9.[3][8] Retrieved from

  • Google Patents . (2015). CN105152884B - Method for synthesizing 4-[2-(trans-4-alkyl cyclohexyl)ethyl]cyclohexanone. Retrieved from

  • GuideChem . (2023). Cas 1033540-26-9 | 4-[2-(Trans-4-Butylcyclohexyl)Ethyl]Cyclohexanone.[3][8] Retrieved from

  • PubChem . (2023). Cyclohexanone Derivatives and Liquid Crystal Intermediates. (General Reference for Cyclohexanone toxicity and properties). Retrieved from

Sources

Architectural Foundations of Nematic Liquid Crystals: A Technical Guide on 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced electro-optical materials, the molecular architecture of mesogens dictates the macroscopic performance of liquid crystal displays (LCDs), particularly in Thin-Film Transistor (TFT) and Super Twisted Nematic (STN) applications. The compound 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9) serves as a critical synthetic intermediate[1]. By providing a saturated dicyclohexylethane core, this molecule acts as a foundational building block for synthesizing nematic liquid crystals characterized by low rotational viscosity, high clearing points, and minimal optical birefringence.

This whitepaper provides an in-depth analysis of the compound's nomenclature, structural significance, and the self-validating experimental protocols required for its synthesis and analytical verification.

Chemical Identity & Nomenclature

Due to the complex alicyclic nature of liquid crystal intermediates, this compound is referenced across literature and commercial catalogs under several synonyms. The standard IUPAC nomenclature emphasizes the ketone priority, while industry shorthand often highlights the alkyl-dicyclohexyl linkage.

Table 1: Synonyms and Structural Identifiers
Identifier TypeValue / Name
CAS Registry Number 1033540-26-9
IUPAC Name 4-[2-(4-butylcyclohexyl)ethyl]cyclohexan-1-one
Primary Synonym 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone
Alternative Synonym 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexan-1-one
Regional Synonym (Chinese) 4-[2-(反式-4-丁基环己基)乙基]环己酮
Molecular Formula C₁₈H₃₂O
Molecular Weight 264.45 g/mol

Structural Significance in Liquid Crystal Design

The design of a liquid crystal mesogen is an exercise in balancing rigidity and flexibility. The specific structural motifs within 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone are engineered to impart distinct physicochemical properties to the final liquid crystal mixture[2].

  • The trans-1,4-Cyclohexylene Core : Unlike aromatic rings (e.g., biphenyls) which increase birefringence (

    
    ) due to 
    
    
    
    -electron delocalization, the saturated cyclohexane ring provides a rigid, linear geometry without the
    
    
    -conjugated system. The trans-configuration is thermodynamically favored and ensures the rod-like (calamitic) shape required for the nematic phase.
  • The Ethyl Bridge (-CH₂CH₂-) : Direct coupling of cyclohexane rings (bicyclohexanes) can lead to excessively high melting points, causing crystallization at room temperature. The flexible ethylene linkage lowers the melting point and rotational viscosity (

    
    ), which is critical for achieving fast response times in LCD panels.
    
  • The Butyl Tail : The length of the terminal alkyl chain (C4) directly tunes the clearing temperature (

    
    )—the point at which the nematic phase transitions to an isotropic liquid.
    
  • The Cyclohexanone Moiety : The ketone acts as a reactive electrophilic center. It is the primary handle for downstream functionalization, allowing chemists to perform Wittig olefinations or Grignard additions to extend the mesogenic core[3].

SPR Core 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone T1 Butyl Tail Core->T1 T2 trans-Cyclohexyl Ring Core->T2 T3 Ethyl Bridge Core->T3 T4 Cyclohexanone Ring Core->T4 E1 Tunes Clearing Point T1->E1 E2 Rigidity & Low Birefringence T2->E2 E3 Flexibility & Low Viscosity T3->E3 E4 Reactive Precursor T4->E4

Caption: Structure-property relationships of the dicyclohexylethane liquid crystal core.

Experimental Workflows: Synthesis & Validation

To ensure high purity and the correct stereochemistry (trans-isomer), the synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone relies on a highly selective Wittig olefination followed by catalytic hydrogenation.

Protocol 1: Step-by-Step Synthesis (Wittig-Hydrogenation Sequence)

Causality of Reagent Choice: The Wittig reaction is chosen over direct alkylation because it prevents unwanted isomerization of the trans-cyclohexyl stereocenter. The ketone of the target molecule must be protected as a ketal during this sequence to prevent self-condensation or premature reaction.

  • Phosphonium Ylide Formation:

    • Suspend (1,4-dioxaspiro[4.5]decan-8-ylmethyl)triphenylphosphonium bromide (1.05 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) dropwise. Rationale: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt, generating the reactive ylide.

  • Wittig Olefination:

    • Add trans-4-butylcyclohexanecarbaldehyde (1.0 eq) slowly to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Catalytic Hydrogenation:

    • Dissolve the crude alkene intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

    • Purge the vessel with H₂ gas and stir vigorously under 3 atm of pressure for 12 hours. Rationale: Pd/C selectively reduces the alkene bridge without cleaving the ketal protecting group or the alicyclic rings.

  • Deprotection (Acidic Hydrolysis):

    • Filter the mixture through Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate, redissolve in a THF/H₂O mixture, and add 1M HCl. Stir at 50 °C for 2 hours to hydrolyze the ketal, revealing the final cyclohexanone.

    • Neutralize, extract with dichloromethane, dry over MgSO₄, and purify via recrystallization from hexane.

Workflow A trans-4-Butylcyclohexanecarbaldehyde B Phosphonium Salt (Ketal Protected) C Wittig Olefination (Base, THF, 0°C to RT) D Alkene Intermediate C->D E Catalytic Hydrogenation (Pd/C, H2, 3 atm) D->E F Dicyclohexylethane Ketal E->F G Acidic Hydrolysis (HCl, THF/H2O) F->G H Target Compound (CAS: 1033540-26-9) G->H AB AB AB->C

Caption: Synthetic workflow for 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone.

Protocol 2: Analytical Validation

A self-validating protocol requires orthogonal analytical techniques to confirm both chemical purity and stereochemical integrity.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: Confirm molecular weight and detect cis-isomer impurities.

    • Method: Run the sample on a non-polar capillary column (e.g., HP-5MS). The trans-isomer typically elutes slightly later than the cis-isomer due to its extended linear conformation interacting more strongly with the stationary phase. The mass spectrum must show the molecular ion peak at

      
      .
      
  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Purpose: Verify the structural framework and stereochemistry.

    • Method: Analyze the axial and equatorial protons on the cyclohexane rings. The trans-1,4-disubstitution pattern is confirmed by the presence of broad multiplets for the axial protons (due to large axial-axial coupling constants,

      
       Hz), which would be absent or significantly altered in the cis-isomer.
      
  • Differential Scanning Calorimetry (DSC):

    • Purpose: Establish the thermal baseline of the intermediate[2].

    • Method: Heat the sample from 0 °C to 150 °C at 10 °C/min under nitrogen. Record the melting endotherm. High purity (>99.5%) is indicated by a sharp, narrow melting peak.

Table 2: Target Analytical Specifications
ParameterAnalytical MethodExpected Result / Specification
Purity (Chemical) GC-FID

area
Isomeric Purity GC-FID / NMR

trans-isomer
Molecular Mass MS (EI)

264 (M⁺)
Appearance Visual InspectionWhite to off-white crystalline solid / viscous liquid at RT

References

  • Google Patents. "Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer". Patent CN107963958B.

Sources

Synthesis of Cyclohexanone Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanone and its derivatives are indispensable building blocks in modern organic synthesis, materials science, and pharmaceutical development. From serving as the backbone for nylon precursors (adipic acid and caprolactam) to acting as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) like ketamine, venlafaxine, and complex phenothiazines, the cyclohexanone scaffold offers unparalleled synthetic versatility. This whitepaper provides an in-depth analysis of the mechanistic pathways, catalytic strategies, and validated experimental protocols for synthesizing functionalized cyclohexanones.

Introduction: The Strategic Value of the Cyclohexanone Scaffold

In medicinal chemistry, the rigid three-dimensional structure of the cyclohexanone ring provides a predictable spatial arrangement for pharmacophores. The reactive carbonyl group and the adjacent acidic


-protons allow for a multitude of functionalizations, including 

-alkylation, cross-coupling, and spiro-heterocycle formation[1].

Historically, industrial synthesis relied heavily on the oxidation of cyclohexane or the traditional reduction of phenols using harsh conditions. However, modern synthetic demands require highly chemo-, regio-, and stereoselective methods. Today, researchers prioritize green chemistry approaches—such as transition-metal-catalyzed phenol hydrogenation and metal-free organocatalytic oxidations—to construct these cyclic systems with high atom economy and minimal environmental impact[2].

Mechanistic Pathways & Synthetic Strategies

Selective Phenol Hydrogenation (Green Catalysis)

The conversion of phenol derivatives to cyclohexanones via selective hydrogenation is a highly efficient, atom-economical pathway. The primary challenge in this reaction is preventing the over-hydrogenation of the intermediate cyclohexanone into cyclohexanol.

Mechanistic Causality: Recent advancements utilize Palladium (Pd) nanoparticles supported on N-doped carbon or reduced graphene oxide (Pd@CN-rGO). The carbon support provides intrinsic Lewis acid sites due to its electrophilicity. When doped with Pd, the strength of these acid sites increases, creating an electron-deficient structural feature. These Lewis acid sites effectively inhibit the over-hydrogenation of the carbonyl group, while the nitrogen-containing groups (pyridinic and pyrrolic nitrogen) provide basic sites that strongly adsorb the phenol reactant, driving conversion rates to near 100% with >99% selectivity for the ketone[3].

Chemoselective Oxidation of Cyclohexanols

When starting from substituted cyclohexanols, traditional oxidants like the Jones reagent (CrO₃/H₂SO₄) are increasingly avoided due to heavy metal toxicity and the risk of oxidative cleavage of the ring.

Mechanistic Causality: The Piancatelli–Margarita oxidation protocol utilizes TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a catalytic aminoxy radical and BAIB (bis(acetoxy)iodobenzene) as a stoichiometric oxidant. The steric hindrance around the N-O radical of TEMPO ensures high chemoselectivity. The reaction proceeds through an oxoammonium intermediate that selectively abstracts a hydride from the carbinol carbon. Because the reaction operates at room temperature without strong acids or bases, sensitive functional groups (e.g., silyl ethers, acetals) remain intact[4].

The Robinson Annulation (De Novo Ring Construction)

For the synthesis of highly substituted or fused bicyclic cyclohexanone derivatives (e.g., the Wieland-Miescher ketone used in steroid synthesis), the Robinson annulation remains the gold standard.

Mechanistic Causality: This tandem reaction begins with a base-catalyzed Michael addition of a ketone enolate to an


-unsaturated ketone (like methyl vinyl ketone, MVK), forming a 1,5-diketone intermediate. This is immediately followed by an intramolecular aldol condensation and subsequent dehydration to yield a six-membered 

-unsaturated cyclic ketone. The thermodynamic driving force is the formation of the stable conjugated enone system[5].

Synthetic Workflow Visualization

The following diagram illustrates the three primary synthetic funnels utilized to generate cyclohexanone derivatives, highlighting the convergence of different precursor classes.

G Start Chemical Precursors Phenol Phenol Derivatives Start->Phenol Cyclohexanol Cyclohexanol Derivatives Start->Cyclohexanol Acyclic Acyclic Ketones (e.g., MVK) Start->Acyclic Hydrog Catalytic Hydrogenation (Pd@CN-rGO, H2) Phenol->Hydrog Oxid Catalytic Oxidation (TEMPO / BAIB) Cyclohexanol->Oxid Annul Robinson Annulation (Base-Catalyzed) Acyclic->Annul Target Cyclohexanone Derivatives Hydrog->Target Oxid->Target Annul->Target

Caption: Convergent synthetic workflows for the generation of cyclohexanone derivatives.

Quantitative Data: Comparison of Synthetic Methods

To assist in route scouting, the following table summarizes the operational metrics of the discussed methodologies.

Synthetic StrategyPrimary Reagents / CatalystsTypical YieldReaction ConditionsKey Advantage
Phenol Hydrogenation Pd@CN-rGO, H₂ gas>95%Aqueous, 25–140 °C, 1–20 atm H₂High atom economy; prevents over-reduction.
TEMPO Oxidation TEMPO (cat.), BAIB80–95%DCM or MeCN, Room Temp, 2–4 hMild conditions; tolerates sensitive functional groups.
Robinson Annulation NaOMe or L-proline, MVK60–85%MeOH or Solvent-free, RT to RefluxRapid construction of complex fused bicyclic scaffolds.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the critical steps and the rationale behind specific experimental manipulations.

Protocol A: Piancatelli–Margarita Oxidation of Cyclohexanol Derivatives[4]

Objective: Chemoselective conversion of a substituted cyclohexanol to a cyclohexanone without over-oxidation.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the cyclohexanol derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 10 mol%). Rationale: The catalytic amount ensures a controlled generation of the active oxoammonium species.

  • Oxidant Addition: Add BAIB (1.1 mmol) in one portion. Rationale: BAIB acts as the terminal oxidant to continuously regenerate the TEMPO radical. Using a slight excess ensures complete conversion.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (typically 2–4 hours). The solution will maintain a slight orange/red hue from the TEMPO radical.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted oxidant. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the pure cyclohexanone derivative.

Protocol B: Base-Catalyzed Robinson Annulation[1]

Objective: Synthesis of a bicyclic


-unsaturated cyclohexanone derivative.
  • Enolate Formation: In a round-bottom flask, dissolve the starting cyclic ketone (e.g., 2-methylcyclohexanone, 1.0 eq) in methanol. Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) at room temperature.

  • Controlled Michael Addition: Place the flask in an ambient water bath. Slowly add methyl vinyl ketone (MVK, 1.1 eq) dropwise over 30 minutes. Rationale: MVK is highly susceptible to base-catalyzed polymerization. Slow addition maintains a low steady-state concentration of MVK, favoring the cross-Michael addition over self-polymerization.

  • Aldol Condensation: Allow the mixture to stir at room temperature for 2–4 hours. Rationale: The initial Michael adduct (a 1,5-diketone) will spontaneously undergo intramolecular aldol condensation and dehydration under these basic conditions to form the fused ring.

  • Workup: Neutralize the reaction mixture with 1M HCl. Extract with ethyl acetate (3 x 15 mL). Wash the organic phase with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Isolation: Concentrate the solvent under reduced pressure. The product often precipitates upon cooling; recrystallize from cold ethanol to obtain the pure bicyclic cyclohexenone.

Conclusion & Future Perspectives

The synthesis of cyclohexanone derivatives has evolved from brute-force oxidations to highly refined, catalytic processes. The integration of functionalized carbon supports in Pd-catalyzed phenol hydrogenation has solved long-standing issues of over-reduction, while metal-free TEMPO oxidations provide the mild conditions necessary for late-stage functionalization in drug discovery. Looking forward, the transition of these batch protocols into continuous flow chemistry and the application of engineered biocatalysts (e.g., alcohol dehydrogenases) will further enhance the scalability, safety, and enantioselectivity of cyclohexanone synthesis.

References

  • Selective hydrogenation of phenol for cyclohexanone: A review, Journal of Industrial and Engineering Chemistry. Available at:[Link]

  • Highly selective hydrogenation of phenol to cyclohexanone over a Pd-loaded N-doped carbon catalyst derived from chitosan, OSTI.GOV. Available at:[Link]

  • Piancatelli–Margarita Oxidation and Its Recent Applications in Organic Synthesis, MDPI. Available at:[Link]

  • The Robinson Annulation, Master Organic Chemistry. Available at:[Link]

Sources

Technical Guide: Health & Safety Protocols for 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the safe handling, synthesis, and risk management of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9). This document is designed for researchers and drug development professionals requiring rigorous safety protocols beyond standard SDS summaries.

Executive Summary & Chemical Identity

4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone is a specialized bicyclic ketone primarily utilized as a high-purity intermediate in the synthesis of liquid crystal (LC) materials and as a scaffold in medicinal chemistry. Its structural rigidity, conferred by the trans-cyclohexyl moiety, makes it valuable for creating mesogenic cores in display technologies and lipophilic domains in pharmaceutical candidates.

Due to limited direct toxicological data for this specific homolog, this guide employs a Read-Across Safety Assessment based on its propyl (CAS 117923-32-7) and pentyl (CAS 121040-08-2) analogs, which share >95% structural homology and physicochemical behavior.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification / ValueNote
CAS Number 1033540-26-9 Primary identifier.
Molecular Formula C₁₈H₃₂O
Molecular Weight ~264.45 g/mol
Physical State White to off-white crystalline solid or semi-solidLow melting point expected (30–60°C based on homologs).
Solubility Soluble in DCM, Toluene, THF; Insoluble in WaterLipophilic nature requires organic solvents for cleaning.
Boiling Point ~340°C (Predicted)High boiling point indicates low volatility at RT.
Reactivity Ketone functionalitySusceptible to nucleophilic attack (Grignard, reduction).

Hazard Identification & Toxicology (Read-Across Analysis)

Scientific Integrity Note: Direct toxicological data for the butyl homolog is sparse. The following hazards are derived from validated data of the Propyl- and Pentyl- analogs, providing a conservative safety margin.

GHS Classification (Estimated)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Toxicological Mechanisms
  • Dermal Absorption: The lipophilic trans-cyclohexyl tail facilitates penetration through the stratum corneum. While not corrosive, prolonged contact can defat skin and cause dermatitis.

  • Mucous Membrane Irritation: As a ketone, vapors (upon heating) or dusts act as mild irritants to the upper respiratory tract.

  • Systemic Effects: Cyclohexanone derivatives can exhibit central nervous system (CNS) depressant effects at high concentrations, though the high molecular weight of this specific compound reduces volatility-related risks compared to simple cyclohexanone.

Risk Assessment & Exposure Control

Effective control relies on a hierarchy of protection. The following decision logic ensures operator safety during synthesis or analysis.

Engineering Controls
  • Primary: All handling of solid powder or heated liquid must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary: Local Exhaust Ventilation (LEV) is required if the process involves rotary evaporation or open-vessel heating outside the hood.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationScientific Rationale
Gloves Nitrile (0.11 mm min) Excellent resistance to ketones and aliphatic hydrocarbons. Change every 30 mins if wetted.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders; goggles prevent dust ingress and splash hazards.
Respiratory N95 / P100 (Dust) Required if handling >10g of powder outside a hood. Use OV/P100 cartridges if heating.
Body Lab Coat (Cotton/Poly) Standard protection. Tyvek suit required for spill cleanup >100g.
DOT Diagram 1: Exposure Control & PPE Decision Logic

PPE_Decision_Tree Start Handling 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Quant_Check Quantity > 10g? Solid->Quant_Check Heat_Check Heating Applied? Liquid->Heat_Check Basic_PPE Standard: Nitrile Gloves + Safety Glasses + Fume Hood Quant_Check->Basic_PPE No High_Dust Add: N95 Respirator + Chemical Goggles Quant_Check->High_Dust Yes Heat_Check->Basic_PPE No Vapor_Risk Add: OV/P100 Respirator + Face Shield + Sash Lowered Heat_Check->Vapor_Risk Yes

Caption: Decision logic for selecting PPE based on physical state and process conditions.

Safe Handling & Synthesis Protocols

Weighing and Transfer
  • Static Hazard: Dry organic powders can generate static charge. Use an antistatic gun or ionizer when weighing >5g to prevent dispersal.

  • Protocol:

    • Tare the receiving vessel (flask) before adding the solid to minimize open transfer time.

    • Use a disposable spatula to avoid cross-contamination.

    • Wipe the exterior of the container with a DCM-dampened tissue after use to remove invisible dust residues.

Reaction Safety (Synthesis Context)

This ketone is often subjected to Grignard additions , Wittig reactions , or Reductions (e.g., NaBH₄).

  • Exotherm Control: Reactions with strong nucleophiles (Grignard/Lithium reagents) are exothermic. Always add reagents dropwise at 0°C or lower.

  • Quenching: Quench reaction mixtures slowly with saturated NH₄Cl or water. Rapid gas evolution (if excess hydride is present) can cause splashing.

Storage Stability
  • Condition: Store in a cool, dry place (2–8°C preferred, though RT is acceptable).

  • Atmosphere: Store under Argon or Nitrogen . While ketones are stable, the butyl-cyclohexyl tail can be susceptible to slow oxidation over years if exposed to light and air.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., Nitric acid, Permanganates).

Emergency Response & Spill Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this enhances absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk. Call a Poison Control Center.

Spill Cleanup Workflow

Minor Spill (<50g):

  • Isolate the area.

  • Dampen a paper towel with water (to prevent dust) and wipe up.

  • Clean surface with Acetone or Ethanol.

Major Spill (>50g or Solution): Follow the visual workflow below.

DOT Diagram 2: Spill Response Protocol

Spill_Response Alert 1. Alert Personnel & Evacuate Area PPE_Up 2. Don PPE: Tyvek Suit, Goggles, Nitrile Gloves Alert->PPE_Up Contain 3. Containment: Use Absorbent Pads (Liquid) or Damp Sand (Solid) PPE_Up->Contain Collect 4. Collection: Sweep/Scoop into Sealed Waste Drum Contain->Collect Decon 5. Decontamination: Wash Area with Soap/Water Check pH if applicable Collect->Decon Report 6. Incident Report Decon->Report

Caption: Step-by-step workflow for managing significant chemical spills.

Ecological & Regulatory Context

  • Environmental Fate: Due to the long aliphatic chain (butyl-cyclohexyl-ethyl), this molecule is poorly water-soluble and has a high LogP (predicted >5). It may bind strongly to soil and sediment.

  • Disposal: Do not release into drains. Dispose of as Hazardous Organic Waste via a licensed contractor. Incineration is the preferred method.

  • Regulatory Status:

    • TSCA (USA): Often exempt for R&D (Low Volume Exemption) or listed confidentially. Verify status before commercial import.

    • REACH (EU): Likely requires registration if >1 ton/year.

References

  • Chemical Identity & CAS Verification

    • PinPools Chemical Directory. Retrieved March 8, 2026, from [Link]

  • Read-Across Analog Safety Data (Propyl/Pentyl Homologs)
  • General Laboratory Safety Standards

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Retrieved March 8, 2026, from [Link]

Sources

Thermal Stability and Decomposition Mechanisms of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9) is a critical structural intermediate in the synthesis of dicyclohexylethane-based nematic liquid crystals and advanced pharmaceutical matrices. While its extended aliphatic architecture provides excellent birefringence and phase stability, the presence of the cyclohexanone ring introduces specific thermal vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways and outlines a self-validating analytical protocol for profiling its thermal stability.

Structural Thermodynamics and Vulnerability

The thermal behavior of this molecule is dictated by the dichotomy between its highly stable aliphatic tail and its reactive ketone core.

  • Conformational Stability (The Trans Effect): The trans-1,4-disubstituted cyclohexane ring forces the butyl and ethyl groups into equatorial positions. This minimizes 1,3-diaxial steric strain and maximizes intermolecular Van der Waals interactions. Consequently, the trans isomer exhibits superior crystal packing density and a higher onset temperature for thermal degradation compared to its cis counterpart.

  • Ketone Vulnerability: The carbonyl group (C=O) within the cyclohexanone ring acts as the primary locus of thermal failure. The electronegativity of the oxygen atom polarizes the adjacent α-carbons, lowering the activation energy required for C-C bond scission. As observed in foundational studies on [1], cyclic ketones are highly susceptible to thermally induced isomerization and subsequent ring cleavage.

Mechanistic Pathways of Thermal Decomposition

When subjected to temperatures exceeding its thermodynamic stability threshold (typically >250°C in an inert atmosphere), 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone undergoes three primary decomposition pathways:

  • Enolization & Retro-Diels-Alder (RDA) Cleavage: At elevated temperatures, the cyclohexanone ring isomerizes into an enol intermediate. This is rapidly followed by an RDA cleavage, ejecting ethylene and leaving behind complex enol and diene fragments.

  • Homolytic Cleavage of the Ethyl Bridge: The C-C bonds of the ethyl bridge connecting the two cyclohexane rings possess a dissociation energy of approximately 347 kJ/mol. Thermal cracking at this junction yields stable trans-4-butylcyclohexyl radicals and cyclohexanone radicals, which subsequently abstract hydrogen to form volatile alkanes and cyclic hydrocarbons.

  • Decarbonylation: At extreme temperatures (>600°C), the direct extrusion of carbon monoxide (CO) occurs, leading to ring contraction or complete aliphatic fragmentation.

Decomposition A 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone B Pathway 1: Enolization & Retro-Diels-Alder A->B > 400°C C Pathway 2: Homolytic Cleavage (Ethyl Bridge) A->C Thermal Cracking D Pathway 3: Decarbonylation (High Temp) A->D > 600°C E Alkenes + Enol Fragments B->E F Cyclohexyl & Alkyl Radicals C->F G Carbon Monoxide (CO) + Hydrocarbon Residue D->G

Fig 1: Primary thermal decomposition pathways of the target cyclohexanone derivative.

Self-Validating Experimental Protocol: TGA-DSC-MS

To accurately profile the thermal stability of this intermediate, a multi-modal approach is required. Relying solely on mass loss (TGA) can mask complex endothermic/exothermic events. Therefore, we employ a self-validating loop: TGA quantifies the mass loss, DSC identifies the thermodynamic nature of the transition (melting vs. degradation), and Py-GC-MS chemically identifies the evolved fragments, ensuring no analytical assumption goes unchecked. This aligns with advanced standards for [2].

Step-by-Step Methodology
  • Sample Preparation & Crucible Selection:

    • Weigh exactly 2.0 to 5.0 mg of the sample into an Alumina (

      
      ) crucible.
      
    • Causality: Platinum crucibles must be avoided, as platinum can catalytically lower the activation energy for the dehydrogenation and cracking of cyclohexyl rings, artificially skewing the decomposition onset temperature.

  • Atmosphere Control:

    • Purge the furnace with high-purity Nitrogen (

      
      ) at a constant flow rate of 50 mL/min.
      
    • Causality: An inert atmosphere isolates pure thermal pyrolysis. The presence of oxygen would shift the mechanism to oxidative degradation (combustion), generating hydroperoxide radicals that prematurely destroy the ethyl bridge.

  • Thermal Ramping (TGA/DSC):

    • Equilibrate the system at 30°C for 5 minutes.

    • Apply a linear heating rate of 10°C/min up to 800°C.

    • Causality: A 10°C/min ramp rate provides the optimal kinetic balance. Faster rates cause thermal lag (shifting the apparent degradation temperature artificially high), while slower rates broaden the DSC peaks, reducing the resolution of overlapping retro-Diels-Alder and decarbonylation events.

  • Evolved Gas Analysis (Py-GC-MS):

    • Route the TGA effluent through a transfer line heated to 200°C directly into the GC-MS inlet.

    • Causality: Maintaining the transfer line at 200°C prevents the condensation of high-boiling intermediates (like butylcyclohexyl radicals) before they reach the mass spectrometer, ensuring a complete mass balance. This is a critical troubleshooting step when managing the [3].

Workflow S1 1. Sample Prep (Al2O3 Crucible, N2) S2 2. TGA / DSC (10°C/min Ramp) S1->S2 S3 3. Evolved Gas Transfer (200°C) S2->S3 S4 4. Py-GC-MS (Fragment ID) S3->S4

Fig 2: Self-validating experimental workflow for thermal profiling and evolved gas analysis.

Quantitative Thermal Data Summary

Based on the structural homology of dicyclohexyl-aliphatic ketones and empirical thermal analysis, the following table summarizes the expected quantitative thermal parameters for 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone under inert atmosphere conditions.

ParameterValue / RangeAnalytical MethodMechanistic Indicator
Onset Decomposition (

)
245°C - 265°CTGA (5% Mass Loss)Initiation of enolization / weak bond scission.
Peak Decomposition (

)
310°C - 335°CDTG (Derivative TGA)Maximum rate of Retro-Diels-Alder cleavage.
Enthalpy of Decomposition (

)
Highly ExothermicDSCRadical recombination and ring collapse.
Activation Energy (

)
~185 - 215 kJ/molKissinger Kinetic ModelEnergy barrier for ethyl bridge homolysis.
Primary Volatile Effluents CO, Ethylene, ButylcyclohexanePy-GC-MSConfirms decarbonylation and RDA pathways.

References

  • Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI. URL:[Link]

Sources

Technical Guide: Solubility Profile & Process Engineering for 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

[1]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS 1033540-26-9), a critical intermediate in the synthesis of low-viscosity liquid crystal (LC) mixtures.[1]

Effective handling of this compound requires navigating its amphiphilic but predominantly lipophilic nature. While the cyclohexanone moiety introduces a dipole moment allowing for interaction with polar aprotic solvents, the trans-4-butylcyclohexyl-ethyl "tail" dominates the solubility profile, driving high affinity for non-polar hydrocarbons.[1]

Key Operational Insight: The low melting point (approx. 40–50°C) of this intermediate presents a specific challenge: oiling out during crystallization. This guide prioritizes solvent systems that favor distinct crystal lattice formation over amorphous phase separation.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecule's architecture is the first step in rational solvent selection.

  • Chemical Structure: A rigid bicyclic core linked by a flexible ethyl spacer.

    • Head: Cyclohexanone (Polar, Hydrogen Bond Acceptor).

    • Linker: Ethyl group (Flexible, Lipophilic).

    • Tail: trans-4-Butylcyclohexyl (Rigid, Highly Lipophilic).[1]

  • Molecular Weight: ~264.45 g/mol (Estimated based on formula C

    
    H
    
    
    O).
  • Melting Point (MP): 40–50°C (Empirically derived from the pentyl analog range of 42–46°C).

  • LogP (Predicted): > 5.0 (Highly Lipophilic).

Implication for Solubility

The high lipophilicity (LogP > 5) dictates that Van der Waals forces are the primary intermolecular interaction. Solvents must overcome the lattice energy of the trans-cyclohexyl packing without inducing phase separation (oiling) due to the low MP.[1]

Solubility Profile in Various Solvents

The following data categorizes solvents by their interaction mechanism and utility in process chemistry.

Table 1: Solubility Classification & Operational Utility
Solvent ClassRepresentative SolventsSolubility StatusOperational Utility
Hydrocarbons Hexane, Heptane, Petroleum EtherHigh (Temp.[1] Dependent)Primary Purification. Excellent for recrystallization at low temps (-20°C).[1]
Aromatics Toluene, Benzene, XyleneVery High Reaction Medium. Solubilizes reactants fully even at -25°C (e.g., Swern oxidation).
Chlorinated Dichloromethane (DCM), ChloroformVery High Extraction/Transport. High density aids phase separation from aqueous workups.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh Reaction/Chromatography. Good for dissolving crude mixtures; poor for crystallization due to high solubility.
Polar Protic Ethanol, Isopropanol (IPA), MethanolModerate to Low Crystallization Modifier. Solubility drops sharply with temperature. Methanol often acts as an anti-solvent.
Aqueous Water, BrineInsoluble Wash Medium. Used to remove inorganic salts and polar byproducts.

Experimental Protocols

Protocol A: Visual Polythermal Solubility Determination

Best for generating solubility curves without HPLC.[1]

Objective: Determine the saturation temperature (

  • Preparation: Weigh precisely 100 mg, 200 mg, and 500 mg of the compound into three separate borosilicate glass vials.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Isopropanol) to each vial.

  • Heating: Place vials in a heating block/oil bath. Ramp temperature at 1°C/min with magnetic stirring (300 rpm).

  • Observation: Record the temperature (

    
    ) where the solution becomes optically transparent (no turbidity).
    
  • Cooling: Cool at 1°C/min. Record the temperature (

    
    ) where the first crystal/turbidity appears.
    
    • Note: If

      
       is significantly lower than 
      
      
      (>10°C gap), the system exhibits a wide metastable zone width (MSZW), indicating a risk of oiling out.
Protocol B: Purification via Recrystallization (Petroleum Ether)

Standard industry method for LC intermediates.

Context: The synthesis often yields the ketone alongside unreacted alcohol. This method leverages the differential solubility in cold hydrocarbons.

  • Dissolution: Dissolve crude solid in Petroleum Ether (bp 60-90°C) or Hexane at 45°C. Use the minimum volume required for complete dissolution (approx. 3–5 mL per gram).

  • Filtration: Hot filter (using a pre-warmed funnel) to remove mechanical impurities or inorganic salts.

  • Controlled Cooling: Allow the filtrate to cool to room temperature (25°C) slowly over 1 hour.

    • Critical Step: Do not crash cool.[2] Rapid cooling will trap impurities in an "oiled" phase.

  • Deep Cooling: Transfer to a freezer at -20°C for 4–12 hours.

  • Harvest: Filter the white crystalline solid over a chilled Buchner funnel. Wash with cold (-20°C) Hexane.

  • Drying: Vacuum dry at ambient temperature (25°C). Do not heat above 35°C to avoid melting the cake.

Process Engineering Visualizations

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the immediate process goal.

SolventSelectionStartStart: Process Goal?ReactionReaction MediumStart->ReactionPurificationPurification / IsolationStart->PurificationExtractionExtraction (Workup)Start->ExtractionTempLowLow Temp (< 0°C)?(e.g., Swern Oxidation)Reaction->TempLowCrystCrystallizationPurification->CrystDCM_ExtSelect: DCM(Bottom layer, high capacity)Extraction->DCM_ExtEtherSelect: Diethyl Ether(Top layer, easy removal)Extraction->EtherTolueneSelect: Toluene(Remains fluid, inert)TempLow->TolueneYesDCMSelect: DCM(Good solubility, inert)TempLow->DCMNo/AmbientHexaneSelect: Hexane / Pet Ether(Cool to -20°C)Cryst->HexanePreferred (High Yield)AlcoholSelect: IPA / Ethanol(Risk of oiling out)Cryst->AlcoholAlternative (Polar Impurities)

Figure 1: Decision logic for solvent selection based on unit operation requirements.[1]

Purification Workflow & Phase Behavior

This diagram illustrates the critical pathway to avoid the "oiling out" phenomenon common with low-melting LC intermediates.

PurificationFlowCrudeCrude Mixture(Ketone + Alcohol)DissolveDissolution(Hexane, 45°C)Crude->DissolveCoolingControlled Cooling(1°C/min to 25°C)Dissolve->CoolingCheckPhase Check:Oiling vs. Crystal?Cooling->CheckFreezeDeep Freeze(-20°C)Check->FreezeCrystals FormingRemeltRe-heat & SeedCheck->RemeltOiling OutFilterFiltration(Cold Buchner)Freeze->FilterRemelt->CoolingRetry with Seeding

Figure 2: Purification workflow emphasizing the critical control point to prevent amorphous phase separation.

References

  • TCI Chemicals. Product Specification: 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone (CAS 121040-08-2).[1] Accessed March 2026.

  • Organic Syntheses. Preparation of trans-4-t-Butylcyclohexanol (and ketone precursors). Org.[3] Synth. 1970, 50,[1] 88.

  • Sigma-Aldrich. Safety Data Sheet: trans-4-[2-(4-Propylcyclohexyl)ethyl]cyclohexanone.[1] Accessed March 2026.

  • Google Patents. Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone (CN101337870B).[1]

  • ChemicalBook. 4-tert-Butylcyclohexanone Synthesis & Properties.

Methodological & Application

Applications of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone in liquid crystal displays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Integration and Characterization of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone in Nematic Liquid Crystal Formulations

Abstract

This technical guide provides a comprehensive overview of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone, a key mesogenic compound for advanced liquid crystal display (LCD) applications. We explore the causal relationship between its distinct molecular architecture and its influence on critical physical properties of nematic mixtures, such as viscosity, clearing point, and dielectric anisotropy. This document furnishes detailed, field-proven protocols for the formulation of liquid crystal mixtures incorporating this compound and the subsequent characterization of their electro-optical performance. The methodologies are designed to be self-validating, providing researchers, materials scientists, and drug development professionals with a robust framework for leveraging this compound in the development of next-generation display technologies and controlled-release formulations.

Foundational Principles: The Role of Alicyclic Moieties in Liquid Crystal Design

The performance of any liquid crystal display is fundamentally dictated by the physicochemical properties of its constituent liquid crystal (LC) mixture.[1][2] These mixtures are meticulously engineered formulations, typically comprising a host of different mesogenic compounds designed to achieve a specific balance of properties. The incorporation of alicyclic rings, such as cyclohexane, into the molecular structure is a well-established and powerful strategy for modulating the clearing point (the nematic-to-isotropic transition temperature) and other critical phase transition behaviors of liquid crystals.[3]

4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone is a bicyclohexane-based compound that serves as an excellent component for tuning mixture properties. Its structure, featuring two saturated six-membered rings, provides the molecular rigidity necessary for maintaining the nematic phase over a broad temperature range. The terminal ketone group introduces a moderate dipole moment, influencing the dielectric properties, while the flexible ethyl linker and butyl tail affect viscosity and compatibility with other LC components. Understanding how to leverage this specific molecular structure is paramount for creating high-performance display materials.

Structure-Property Relationships and Impact on Mixture Performance

The efficacy of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone in an LC formulation stems directly from its molecular structure. Each functional part of the molecule imparts specific characteristics to the bulk mixture.

  • High Clearing Point & Thermal Stability: The rigid bicyclohexane core is a primary contributor to the thermal stability of the nematic phase. Compounds with this structure tend to have high clearing points, which is essential for widening the operational temperature range of a display device.[4][5] This makes the final product more robust for use in environments with fluctuating temperatures, such as automotive displays or outdoor signage.

  • Low Rotational Viscosity (γ₁): For high-speed applications like video displays and gaming monitors, low rotational viscosity is critical to ensure fast switching between states. While rigid cores can increase viscosity, bicyclohexane compounds are often employed as "viscosity reducers" compared to more complex aromatic systems.[4] The trans-conformation of the cyclohexane rings and the ethyl linker in the target molecule are designed to maintain a relatively linear shape, which helps to minimize intermolecular friction and thus reduce viscosity.

  • Dielectric Anisotropy (Δε): The terminal ketone group (C=O) provides a significant perpendicular dipole moment. This results in a moderately positive dielectric anisotropy. In a mixture, this allows formulators to precisely tune the overall Δε, which in turn dictates the threshold voltage (Vth) required to activate the pixels. By adjusting the concentration of this and other polar components, the driving voltage can be optimized for low power consumption.

  • Optical Anisotropy (Δn): Bicyclohexane structures generally exhibit low to moderate birefringence (optical anisotropy). This property is advantageous for standard twisted nematic (TN) displays, where a specific relationship between cell gap and Δn is required (the Gooch-Tarry condition). Lowering the Δn of a mixture can allow for thicker, more easily manufactured cell gaps without compromising performance.

Table 1: Anticipated Impact of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone on LC Mixture Properties
ParameterSymbolInfluence of CompoundRationale & Causality
Clearing PointTNIIncreaseThe rigid bicyclohexane core enhances the stability of the ordered nematic phase, requiring more thermal energy to transition to the isotropic state.[3]
Rotational Viscosityγ₁Decrease (relative to many aromatic LCs)Saturated alicyclic rings generally lead to lower viscosity than multi-ring aromatic systems, improving switching speeds.[4]
Dielectric AnisotropyΔεModerately PositiveThe polar ketone group introduces a dipole moment, contributing to a positive Δε, which is essential for tuning the display's threshold voltage.
Optical AnisotropyΔnDecreaseSaturated rings have lower π-electron conjugation compared to aromatic rings, resulting in lower birefringence.[6]
Elastic ConstantKiiModerateThe molecular structure influences the restoring forces of the LC director, affecting both threshold voltage and response time.[5]

Experimental Guide: Formulation and Characterization Protocols

The following protocols provide a validated workflow for incorporating 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone into a host mixture and evaluating its electro-optical performance.

Protocol 1: Preparation of a Nematic LC Test Mixture

Objective: To formulate a homogeneous, stable nematic liquid crystal mixture containing a known concentration of the target compound for subsequent characterization.

Materials & Equipment:

  • 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (e.g., CAS 121040-08-2)

  • Nematic Host Mixture (e.g., a commercial mixture like E7, or individual components like 5CB and MBBA for custom formulations)

  • Analytical Balance (readability ± 0.1 mg)

  • 20 mL Scintillation Vials with PTFE-lined caps

  • Hot Plate with Magnetic Stirring Capability

  • Small Magnetic Stir Bars

  • Ultrasonic Bath

  • Polarizing Optical Microscope with a hot stage

Methodology:

  • Component Calculation: Determine the desired weight percentage (wt%) of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone in the final mixture (e.g., 15 wt%). Calculate the required mass of the target compound and the host mixture for a total mass of ~1.0 g.

  • Weighing: Into a clean, dry scintillation vial, accurately weigh the calculated mass of the host mixture. Subsequently, add the precise mass of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone to the same vial.

  • Heating and Dissolution: Place a small magnetic stir bar into the vial and cap it loosely. Place the vial on a hot plate set to a temperature approximately 10°C above the clearing point of the highest-clearing component. Stir gently until the solid components have completely dissolved and the mixture is a clear, uniform isotropic liquid.

  • Homogenization: Tightly cap the vial and transfer it to an ultrasonic bath pre-heated to a similar temperature. Sonicate for 20-30 minutes to ensure absolute homogeneity and to degas the mixture.

  • Phase Verification: Place a small droplet of the hot mixture onto a clean microscope slide. Using the polarizing microscope with a hot stage, slowly cool the sample from the isotropic phase. Observe and record the temperature of the isotropic-to-nematic phase transition (the clearing point, TNI). The appearance of a characteristic nematic texture (e.g., schlieren or threaded) confirms the successful formulation.

  • Storage: Store the final mixture in a tightly sealed vial in a dark, dry place. For long-term storage, refrigeration is recommended.

Caption: Workflow for the formulation and verification of a nematic liquid crystal mixture.

Protocol 2: Test Cell Fabrication and Electro-Optical Analysis

Objective: To construct a liquid crystal test cell and measure the key electro-optical properties (Voltage-Transmittance curve, response time) of the formulated mixture.

Materials & Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Polyimide (PI) alignment layer solution (e.g., for planar or homeotropic alignment)

  • Spin Coater

  • Hot Plate

  • Rubbing Machine with velvet cloth

  • UV-curable sealant and UV lamp

  • Precision spacers (e.g., 5 µm silica microspheres)

  • Vacuum chamber for cell filling

  • Formulated LC Mixture

  • Electro-optical measurement system:

    • Polarizing Optical Microscope

    • He-Ne Laser or LED light source

    • Function Generator

    • Voltage Amplifier

    • Photodiode Detector

    • Digital Oscilloscope

Methodology:

  • Substrate Preparation: Thoroughly clean the ITO substrates using a sequence of solvents (e.g., Alconox, DI water, acetone, isopropanol) in an ultrasonic bath. Dry the substrates completely using a nitrogen gun.

  • Alignment Layer Deposition: Spin-coat a thin, uniform layer of polyimide solution onto the ITO surface of each substrate.

  • Curing & Rubbing: Bake the PI-coated substrates on a hot plate according to the manufacturer's specifications (e.g., 80°C for 10 min, then 180°C for 1 hour). For planar alignment, rub the cured PI layer in a single direction using a rubbing machine to create microgrooves.

  • Cell Assembly: Dispense the UV-curable sealant, mixed with spacers, along the perimeter of one substrate. Place the second substrate on top, with the rubbing directions oriented anti-parallel (for a 90° TN cell) or parallel.

  • Curing: Expose the assembled cell to UV light to cure the sealant, forming a fixed cell gap.

  • LC Filling: Place the empty cell and a vial of the formulated LC mixture in a vacuum chamber. Evacuate the chamber, then bring the filling port of the cell into contact with the LC material. Slowly vent the chamber to allow atmospheric pressure to push the LC into the cell via capillary action.

  • Sealing: Once filled, clean any excess LC from the filling port and seal it with a small drop of UV-curable sealant, then cure.

  • Electro-Optical Measurement:

    • V-T Curve: Mount the cell between crossed polarizers in the measurement setup. Apply a 1 kHz square wave voltage, sweeping from 0 V to 10 V. Record the transmitted light intensity using the photodiode and plot it as a function of the applied voltage to determine the threshold voltage (Vth) and saturation voltage.

    • Response Time: Apply a square wave voltage that switches between 0 V and the saturation voltage. Capture the optical response on the oscilloscope to measure the rise time (τon, 10%-90% transmittance) and decay time (τoff, 90%-10% transmittance).

Electro_Optical_Characterization_Flow cluster_cell_fab A. Test Cell Fabrication cluster_measurement B. Measurement cluster_analysis C. Data Analysis ito_prep 1. Substrate Cleaning (ITO Glass) pi_coat 2. PI Alignment Layer Coating ito_prep->pi_coat rubbing 3. Curing & Rubbing pi_coat->rubbing assembly 4. Cell Assembly & Curing rubbing->assembly fill 5. Vacuum Filling with LC Mixture assembly->fill setup 6. Mount Cell in Optical Setup fill->setup vt_measure 7. V-T Curve Measurement setup->vt_measure rt_measure 8. Response Time Measurement setup->rt_measure vth Determine Vth (Threshold Voltage) vt_measure->vth tr_tf Determine τ_on / τ_off (Response Times) rt_measure->tr_tf

Caption: The experimental workflow for fabricating a liquid crystal test cell and characterizing its core electro-optical properties.

Conclusion

4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone represents a highly versatile and effective component for the formulation of advanced nematic liquid crystal mixtures. Its unique bicyclohexane structure provides a powerful lever for simultaneously optimizing multiple key performance metrics, including widening the operational temperature range, reducing driving voltage, and improving switching speeds. The protocols detailed within this guide offer a standardized and reproducible approach for researchers to harness the full potential of this compound, accelerating the development cycle for next-generation liquid crystal displays and other stimuli-responsive materials.

References

  • Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. Benchchem.
  • trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone | 121040-08-2. Sigma-Aldrich.
  • Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. University of St Andrews Research Portal.
  • trans-4-[2-(4-Propylcyclohexyl)ethyl]cyclohexanone | 117923-32-7. Sigma-Aldrich.
  • Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applic
  • trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure.
  • Liquid crystal compound and liquid crystal composition containing the same.
  • Electro-optic behaviour of a non-polar nematic liquid crystal and its mixtures. J-Global.
  • 4-tert-Butylcyclohexanone synthesis. ChemicalBook.
  • How to synthesize 4-tert-butylcyclohexanone. Quora.
  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
  • Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
  • Cyclohexane derivative and liquid crystal composition containing the same.
  • 4-tert-Butylcyclohexanol | C10H20O | CID 7391. PubChem.
  • Liquid-crystal display. Wikipedia.
  • Synthesis and electro-optical properties of novel liquid crystals having a cyclohexyl trifluoromethyl ether moiety. Tohoku University Repository.
  • Chemical Properties of trans-2-Ethyl-4-tert-butylcyclohexanone (CAS 32188-06-0). Cheméo.
  • 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone. TCI Chemicals.
  • LIQUID CRYSTALLINE trans, trans-4-ALKOXY-4′-ALKYLBICYCLOHEXYLS.
  • Liquid Crystal M
  • Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device.
  • Liquid Crystal Displays. DSP-Book.
  • Application of Reactive Liquid Crystal in Liquid Crystal Display. CIOCoverage.
  • Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen. MDPI.

Sources

Application Note: High-Purity Utilization of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Significance

In the competitive landscape of Liquid Crystal Display (LCD) materials, viscosity and response time are the governing parameters. 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (CAS: 1033540-26-9) serves as a critical "scaffold intermediate" for synthesizing super-fluorinated liquid crystals (SFLCs) and alkenyl LCs .

Unlike simple phenyl-cyclohexanes, the incorporation of the ethyl (


) bridge  between two cyclohexane rings provides a unique conformational flexibility that lowers rotational viscosity (

) while maintaining a high clearing point (

). This application note details the rigorous protocol for converting this ketone intermediate into a high-performance nematic mesogen, emphasizing stereochemical control and purification strategies.

Chemical Profile & Material Specifications[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone
Common Abbreviation 4-Bu-Cy-Et-Cy-One
CAS Number 1033540-26-9
Molecular Formula

Molecular Weight 264.45 g/mol
Purity Requirement

(GC)
Isomeric Purity

trans,trans configuration
Appearance White crystalline solid or waxy solid
Melting Point

(Isomer dependent)
Key Structural Feature: The Trans Requirement

The utility of this intermediate hinges on the trans-1,4-disubstitution of the cyclohexane rings. The cis isomer creates a "bent" molecular shape that disrupts the nematic phase, drastically lowering the order parameter (


). All protocols below assume the starting material is pre-purified to be predominantly trans.

Application Protocol: Synthesis of Fluorinated Nematic Mesogens

Objective: Convert the ketone intermediate into a 3,4,5-trifluorophenyl-substituted liquid crystal (a standard component for high-


 mixtures used in IPS/FFS displays).
Reaction Logic & Causality
  • Grignard Addition: Introduces the aromatic headgroup. We use a Grignard reagent over organolithium to minimize side reactions with the ethyl linker.

  • Dehydration: Converts the tertiary alcohol to a cyclohexene. Acid catalysis is preferred over thermal dehydration to prevent skeletal rearrangement.

  • Catalytic Hydrogenation: The critical stereoselective step. We must reduce the double bond to yield the trans isomer exclusively.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone Grignard Step 1: Grignard Reaction (3,4,5-TrifluorophenylMgBr) Start->Grignard THF, 0°C Intermediate1 Intermediate: Tertiary Alcohol Grignard->Intermediate1 Workup Dehydration Step 2: Acid-Catalyzed Dehydration (p-TSA, Toluene) Intermediate1->Dehydration -H2O Intermediate2 Intermediate: Cyclohexene Derivative Dehydration->Intermediate2 Reflux Hydrogenation Step 3: Stereoselective Hydrogenation (Pd/C, High Pressure) Intermediate2->Hydrogenation H2, 5 bar FinalProduct Final Product: Trans-Trans Fluorinated LC Mesogen Hydrogenation->FinalProduct Recrystallization

Caption: Synthetic pathway converting the ketone intermediate to a fluorinated liquid crystal mesogen.

Detailed Experimental Procedure
Step 1: Grignard Coupling
  • Reagents:

    • Ketone Intermediate (1.0 eq)

    • 3,4,5-Trifluorobromobenzene (1.2 eq)

    • Magnesium turnings (1.3 eq)

    • Anhydrous THF (Solvent)[1]

  • Protocol:

    • Activation: Flame-dry a 3-neck flask under

      
      . Add Mg turnings and a crystal of 
      
      
      
      .
    • Formation: Add 3,4,5-trifluorobromobenzene in THF dropwise to maintain gentle reflux. Stir for 1 hour after addition.

    • Addition: Cool to

      
      . Add the ketone intermediate  (dissolved in THF) dropwise over 30 mins.
      
    • Completion: Warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Quench: Pour into saturated

      
       solution. Extract with Ethyl Acetate.[1][2]
      
    • Causality: Why

      
      ? Low temperature prevents enolization of the ketone, which would lead to recovered starting material rather than the addition product.
      
Step 2: Dehydration [3]
  • Reagents:

    • Crude Tertiary Alcohol (from Step 1)

    • p-Toluenesulfonic acid (p-TSA) (Catalytic amount, 5 mol%)

    • Toluene (Solvent)[2][3]

  • Protocol:

    • Dissolve crude alcohol in toluene in a flask equipped with a Dean-Stark trap .

    • Add p-TSA and reflux until water collection ceases (approx. 3-5 hours).

    • Self-Validating Check: The disappearance of the -OH peak in IR (

      
      ) confirms reaction completion.
      
    • Wash organic layer with

      
      , dry over 
      
      
      
      , and concentrate.[2]
Step 3: Stereoselective Hydrogenation
  • Reagents:

    • Cyclohexene intermediate[4][5]

    • 
       Pd/C catalyst (10 wt% loading)
      
    • Ethanol/Ethyl Acetate (1:1 mix)

  • Protocol:

    • Place reactant and catalyst in an autoclave.

    • Purge with

      
       (3x), then 
      
      
      
      (3x).
    • Pressurize to 5 bar (70 psi)

      
      . Stir vigorously at RT  for 12 hours.
      
    • Critical Control Point: Do not heat. Heating promotes cis-isomer formation. The goal is thermodynamic control favoring the equatorial (trans) phenyl ring.

    • Filter through Celite to remove Pd/C.

Purification & Quality Control

The performance of an LC mixture is destroyed by even trace amounts (


) of the cis isomer or ketone impurities.
Recrystallization Protocol[5][10][11]
  • Solvent System: Use Ethanol/Heptane (3:1) .

  • Dissolve crude solid at

    
    .
    
  • Cool slowly to RT, then to

    
    .
    
  • Why? The trans isomer packs more efficiently (higher melting point) and crystallizes out, while the cis isomer and unreacted oils remain in the mother liquor.

Analytical Validation (GC-MS)
  • Column: HP-5 or DB-5 Capillary Column.

  • Method:

    
     (2 min) 
    
    
    
    
    
    
    
    
    
    .
  • Acceptance Criteria:

    • Main Peak (trans,trans):

      
       area.[6]
      
    • Cis isomer:

      
      .[7]
      
    • Residual Ketone: Not detectable.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or inactive Mg.Re-dry THF over Na/Benzophenone; iodine activation of Mg is mandatory.
Incomplete Dehydration Water not removed effectively.Ensure Dean-Stark trap is functioning; add fresh toluene if volume drops.
High Cis Content Hydrogenation temp too high or catalyst overloaded.Keep reaction at

. Use Raney Nickel if Pd/C fails (Raney Ni often gives higher trans selectivity).
Yellow Discoloration Oxidation of phenol byproducts.Pass final product through a short silica plug before recrystallization.

References

  • BenchChem. (2025).[8][1] Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. Retrieved from

  • TCI Chemicals. (2024). Product Specification: 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone. Retrieved from

  • Google Patents. (2018). CN107963958B - Synthesis method of trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl ethylene liquid crystal monomer. Retrieved from

  • Organic Syntheses. (1967).[9] trans-4-t-Butylcyclohexanol. Org. Synth. 1967, 47, 16. Retrieved from

  • 360iResearch. (2025). Cyclohexanone Liquid Crystal Intermediates Market Research. Retrieved from

Sources

Application Note: Scalable Synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone via Oxidative Dehydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Material Scientists in Liquid Crystal Display (LCD) Technology.

Abstract & Strategic Significance

This application note details a robust, scalable protocol for the synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone , a critical "building block" intermediate in the manufacture of nematic liquid crystals (LCs).

In the hierarchy of LC synthesis, this ketone serves as the electrophilic scaffold for subsequent Grignard additions or Wittig reactions, allowing the attachment of rigid aromatic cores or fluorinated tails required for high-speed switching displays (TFT-LCD). The pivotal technical challenge in this synthesis is stereochemical preservation . The trans-configuration of the remote 4-butylcyclohexyl moiety must remain intact throughout the oxidation of the alcohol precursor.

This guide presents a Trichloroisocyanuric Acid (TCCA) mediated oxidation. Unlike traditional Jones oxidations (Cr(VI) toxicity) or Swern oxidations (cryogenic requirements/odor), the TCCA route offers a high-yielding, room-temperature process ideal for both bench-scale validation and pilot-plant transfer.

Retrosynthetic Logic & Mechanism

The target ketone is derived from the oxidation of its corresponding alcohol.[1][2][3] The critical insight here is that the starting alcohol—4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol —is typically obtained via the catalytic hydrogenation of the corresponding phenol. This hydrogenation often yields a mixture of cis and trans isomers relative to the hydroxyl group.

Expert Insight: The stereochemistry of the hydroxyl group (axial vs. equatorial) is irrelevant for the final ketone product, as oxidation converts the sp³ carbon to a planar sp² carbonyl, erasing that specific stereocenter. However, the remote trans-butyl configuration is thermodynamically stable and must be preserved.

Reaction Scheme

ReactionScheme cluster_0 Precursor (Mixture of Isomers) cluster_1 Target Intermediate Alcohol 4-[2-(trans-4-butylcyclohexyl) ethyl]cyclohexanol (cis/trans -OH mix) Ketone 4-[2-(trans-4-butylcyclohexyl) ethyl]cyclohexanone Alcohol->Ketone Oxidation (20-25°C, 1-2h) Reagent TCCA (0.6 eq) Pyridine Acetone/EtOAc Reagent->Alcohol

Caption: Oxidative conversion of the cyclohexanol intermediate to the target cyclohexanone using TCCA.

Safety & Hazard Assessment

  • Trichloroisocyanuric Acid (TCCA): Strong oxidizer. Contact with combustible material may cause fire. Releases chlorine gas if mixed with acid. Handle in a fume hood.

  • Pyridine: Toxic and flammable. Use as a proton scavenger to prevent acid-catalyzed side reactions.

  • Target Compound: Liquid crystal intermediates are often skin irritants. Wear nitrile gloves and long-sleeved lab coats.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Precursor Alcohol 266.461.0>98% (sum of isomers)Substrate
TCCA 232.410.699%Oxidant
Pyridine 79.101.299.5%Acid Scavenger
Acetone 58.08SolventHPLC GradeSolvent
Sodium Bisulfite 104.06ExcessACS GradeQuench

Note: The precursor alcohol, 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol, can be purchased from specialist LC intermediate suppliers (e.g., TCI, Synthon Chemicals) or synthesized via hydrogenation of 4-[2-(trans-4-butylcyclohexyl)ethyl]phenol.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge the flask with Precursor Alcohol (26.6 g, 100 mmol) .

  • Add Acetone (200 mL) and Pyridine (9.7 mL, 120 mmol) . Stir until the alcohol is fully dissolved.

  • Cool the mixture to 5–10°C using an ice-water bath. Cooling is critical to control the exotherm upon oxidant addition.

Step 2: Oxidation (TCCA Addition)
  • Dissolve TCCA (13.9 g, 60 mmol) in Acetone (100 mL) in a separate beaker. (Note: TCCA dissolves slowly; mild sonication helps).

  • Transfer the TCCA solution to the addition funnel.

  • Dropwise Addition: Add the TCCA solution to the reaction mixture over 30–45 minutes .

    • Process Control: Monitor internal temperature.[4] Do not allow it to exceed 25°C .

    • Observation: A white precipitate of cyanuric acid will begin to form immediately. This is a positive sign of reaction progress.

  • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20–25°C) for 1 hour .

Step 3: Reaction Monitoring (TLC/GC)
  • TLC System: Hexane:Ethyl Acetate (4:1).

    • Stain: Phosphomolybdic Acid (PMA) or KMnO4.

    • Rf: The ketone (product) will have a higher Rf than the alcohol (starting material).

  • End Point: The reaction is complete when the alcohol spot is undetectable.

Step 4: Quench & Workup
  • Cool the mixture back to 10°C .

  • Slowly add saturated aqueous Sodium Bisulfite (NaHSO₃) (50 mL) to quench excess oxidant. Test with starch-iodide paper to ensure no active oxidant remains (paper should NOT turn blue).

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove the solid cyanuric acid byproduct. Wash the filter cake with cold acetone (50 mL).

  • Concentration: Remove the acetone from the filtrate under reduced pressure (Rotovap) to obtain a biphasic residue.

  • Extraction: Dilute the residue with Ethyl Acetate (200 mL) and Water (100 mL) . Separate the layers.

  • Extract the aqueous layer once more with Ethyl Acetate (100 mL).

  • Washing: Wash the combined organic phases with:

    • 1N HCl (100 mL) – to remove pyridine.

    • Saturated NaHCO₃ (100 mL) – to neutralize acid.

    • Brine (100 mL).

  • Dry over anhydrous MgSO₄ , filter, and concentrate to dryness to yield the crude ketone (white to off-white solid).

Step 5: Purification
  • Recrystallization (Recommended): The crude product is typically pure enough for many applications, but for LC grade (>99.5%), recrystallize from Heptane or a Hexane/Ethanol (10:1) mixture.

    • Dissolve crude solid in minimum hot Heptane (approx 60°C).

    • Cool slowly to room temperature, then to 0°C.

    • Filter the white crystals and dry under vacuum at 40°C.

Process Workflow Diagram

Workflow Start Start: Alcohol + Acetone + Pyridine Cool Cool to 5-10°C Start->Cool AddOx Dropwise Addition of TCCA (Maintain T < 25°C) Cool->AddOx React Stir at RT (1h) Precipitate forms AddOx->React Check QC Check (TLC/GC) React->Check Check->React Incomplete Quench Quench with NaHSO3 Filter Cyanuric Acid Check->Quench Complete Workup Extract (EtOAc) Wash (HCl, NaHCO3, Brine) Quench->Workup Purify Recrystallize (Heptane) Workup->Purify Final Final Product: 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone Purify->Final

Caption: Operational workflow for the TCCA oxidation process.

Characterization & Quality Control

Expected Data
  • Appearance: White crystalline solid.[4]

  • Melting Point: 40–45°C (Consistent with similar alkyl-cyclohexyl ketones).[5][6]

  • Yield: 85–95%.

Spectroscopy[1][2][7][9][10][11]
  • IR (ATR): Strong carbonyl stretch at 1710–1715 cm⁻¹ . Absence of broad O-H stretch at 3300 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.88 (t, 3H, -CH₃ of butyl).
      
    • 
       2.2–2.4 (m, 4H, 
      
      
      
      -protons to carbonyl).
    • 
       0.9–1.9 (m, complex aliphatic envelope, cyclohexyl/ethyl linkers).
      
    • Note: The absence of the CH-OH signal (typically

      
       3.5–4.0) confirms oxidation.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Old TCCA or insufficient time.Check TCCA activity (iodometric titration). Extend reaction time.
Yellow Product Residual Pyridine or over-oxidation.Ensure thorough HCl wash. Recrystallize with activated charcoal.
Low Yield Product lost in Cyanuric Acid filter cake.Thoroughly wash the filter cake with Acetone or EtOAc.

References

  • Preparation of cyclohexanone deriv

    • Source: Organic Syntheses, Coll. Vol. 5, p. 242 (1973); Vol. 45, p. 12 (1965).
    • URL:[Link]

  • Oxidation of alcohols to ketones using Trichloroisocyanuric Acid. Source: Hiegel, G. A., & Nalbandy, M. Synthetic Communications, 22(11), 1589-1595 (1992). Context: Establishes TCCA as a superior, non-toxic alternative to Jones reagent for secondary alcohols.
  • Synthesis of Liquid Crystal Intermediates (Patents).
  • TCI Chemicals Product Specific

    • Source: 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone (Analogous structure for property verification).

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process engineers in the materials science and pharmaceutical sectors. It details the protocol for the structural confirmation and impurity profiling of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone , a critical bicyclic building block used in the synthesis of high-performance liquid crystals (LCs).[1]

Abstract & Scope

The purity of liquid crystal intermediates is paramount; even trace impurities (cis-isomers, homologs, or solvent residues) at the ppm level can catastrophically disrupt the phase transition temperatures and switching speeds of the final LC mixture.[1] This guide provides a validated GC-MS methodology for analyzing 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (hereafter referred to as Target Ketone ).[1]

Key Analytical Challenges Solved:

  • Isomeric Resolution: Separation of the desired trans,trans conformer from the cis impurities.

  • Thermal Stability: Optimization of inlet conditions to prevent thermal degradation of the ethyl linker.

  • Structural Verification: Mass spectral interpretation of the non-aromatic bicyclic core.

Physicochemical Profile & Molecule Logic[1]

Understanding the molecule's behavior is the first step to a robust method.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₈H₃₂OMolecular Ion (M⁺) expected at m/z 264 .[1]
MW 264.45 g/mol Elutes in the mid-to-late region of standard chromatograms.
Structure Bicyclic: Cyclohexanone + Ethyl Linker + ButylcyclohexaneNon-polar backbone with a polar ketone tail. Requires a phase with phenyl content for selectivity.
Boiling Point >320°C (Predicted)Requires high-temperature column limits (>300°C).[1]
Isomerism Trans-configuration critical on the butylcyclohexyl ring.[1]Trans isomers generally possess higher aspect ratios and elute later than cis isomers on non-polar phases due to increased Van der Waals surface contact.

Experimental Protocol

Sample Preparation[2]
  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[1] DCM is preferred for better solubility of polar oxidation byproducts.

  • Concentration: 1.0 mg/mL (1000 ppm) for impurity profiling; 10 µg/mL for trace analysis.

  • Filtration: 0.2 µm PTFE syringe filter to remove particulate catalysts (e.g., Raney Nickel fines from synthesis).

GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)
  • Column: DB-5ms UI (Agilent) or Rxi-5Sil MS (Restek).[1]

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Rationale: The 5% phenyl polysiloxane phase provides the necessary dipole interaction to separate the ketone from non-polar alkyl impurities while maintaining high thermal stability.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless (S/SL).

    • Mode: Split (Ratio 50:1) for assay; Splitless for trace impurities.

    • Temperature: 280°C. (Note: Do not exceed 300°C in the inlet to avoid thermal cracking of the ethyl bridge).

  • Oven Program:

    • Initial: 100°C (Hold 1 min) – Solvent focusing.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 310°C (Hold 5 min).

    • Total Run Time: ~25 minutes.

Mass Spectrometry (MS)
  • Source: Electron Ionization (EI) @ 70 eV.[2][3]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 300°C.[1]

  • Scan Range: m/z 40 – 450.

  • Solvent Delay: 3.5 minutes.

Workflow Visualization

The following diagram outlines the logical flow from sample extraction to data validation, ensuring a closed-loop quality control process.

G Sample Raw Synthesis Material Prep Dissolution (DCM) & Filtration (0.2µm) Sample->Prep 1 mg/mL GC GC Separation (DB-5ms, 310°C Max) Prep->GC Injection MS MS Detection (EI, 70eV) GC->MS Elution Data Data Analysis (Isomer Ratio & Purity) MS->Data TIC/EIC Decision QC Pass/Fail (>99.5% Trans) Data->Decision Criteria Check

Figure 1: Analytical workflow for the quality control of liquid crystal intermediates.

Data Analysis & Interpretation

Fragmentation Mechanism (EI Spectrum)

The mass spectrum of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone follows distinct cleavage pathways characteristic of substituted cyclohexanones.

  • Molecular Ion (M⁺): m/z 264 . Usually distinct but low intensity (<10%).

  • Base Peak: m/z 55 (C₃H₃O⁺) or m/z 41 (C₃H₅⁺).[1] This arises from the disintegration of the cyclohexanone ring.

  • Diagnostic Fragment (α-Cleavage): m/z 98 or m/z 97 .

    • Mechanism:[1][4][2][5] The cyclohexanone ring often undergoes α-cleavage followed by hydrogen transfer.[1]

  • Side Chain Loss: m/z 166 (Loss of cyclohexanone ring + linker part) or m/z 83 (cyclohexyl ring).

  • McLafferty Rearrangement: While less dominant in cyclic ketones compared to linear ones, the ethyl linker allows for hydrogen transfer, often producing ions at m/z 110-120 .[1]

Proposed Fragmentation Pathway

The diagram below illustrates the theoretical fragmentation logic used to confirm the structure.

Frag M_Ion Molecular Ion [M]+ m/z 264 Alpha α-Cleavage (Ring Opening) M_Ion->Alpha EI Impact Frag_A Cyclohexanone Core m/z 97 / 98 Alpha->Frag_A Charge Retention on Ketone Frag_B Butylcyclohexyl Fragment Alpha->Frag_B Neutral Loss Base Base Peak C3H3O+ (m/z 55) Frag_A->Base Further Degradation

Figure 2: Theoretical fragmentation pathway for structural confirmation.[1]

Impurity Identification
Retention Time (Rel)Identitym/z MarkersOrigin
0.95 RRT Cis-isomer264 (Identical M+)Stereoisomer impurity.
0.80 RRT 4-Butylcyclohexyl-ethyl alcohol266 (M+), 248 (M-18)Incomplete oxidation of precursor.[1]
0.50 RRT 4-Butylcyclohexyl-ethylene166Thermal degradation or elimination product.[1]

Validation Criteria (System Suitability)

To ensure the method is "Trustworthy" and self-validating:

  • Sensitivity (S/N): The M⁺ peak (m/z 264) must have a Signal-to-Noise ratio > 10:1 at 10 ppm concentration.[1]

  • Resolution (Rs): The resolution between the cis and trans isomers must be > 1.5. If they co-elute, reduce the oven ramp rate to 2°C/min between 200°C and 250°C.

  • Carryover: A blank injection following the high standard (1000 ppm) must show < 0.05% area response of the target peak.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanone, 4-methyl- (Analogous Fragmentation Patterns).[1] National Institute of Standards and Technology.

  • MDPI. Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Processes, 2023.[1][6]

  • Sigma-Aldrich. trans-4-[2-(4-Propylcyclohexyl)ethyl]cyclohexanone Product Specification (Homolog Reference).(Note: Used for property estimation of the butyl analog).

  • Organic Syntheses. Preparation of trans-4-t-Butylcyclohexanol (Stereochemical Control). Org.[4][3][7] Synth. 1967, 47,[1] 18.

  • BenchChem. Mass Spectrometry Fragmentation of Substituted Cyclohexanones. Technical Guide, 2025.[1][2]

(Note: While specific literature on the exact butyl-ethyl-cyclohexanone molecule is proprietary to LC manufacturers, the protocols above are derived from validated methods for the homologous propyl series and general liquid crystal analysis standards.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone (BCEC). This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this bicyclohexyl derivative. BCEC is a relatively non-polar, high-boiling point ketone, which presents specific challenges and considerations for achieving high purity. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you navigate these challenges effectively.

The purification strategy for any compound is fundamentally dictated by the nature of the impurities present.[1] Therefore, a successful purification begins with a thorough understanding of the preceding synthetic steps and the potential side products or unreacted starting materials that may contaminate your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when purifying BCEC?

A1: The impurity profile depends heavily on the synthetic route. A common route to similar structures involves the reaction of a Grignard reagent with an ester or Weinreb amide, or the oxidation of the corresponding secondary alcohol.

  • From Alcohol Oxidation: The most common impurity will be the starting material, 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol. Incomplete oxidation is a frequent cause of low purity.[2] Over-oxidation products are also possible, though less common for robust ketones like this.

  • From Grignard-type Reactions: If a Grignard reaction was used, you might find unreacted starting materials. A common side reaction in Grignard syntheses is the formation of coupling products, such as biphenyl if phenylmagnesium bromide was used, which can be a yellowish impurity.[3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., THF, diethyl ether, ethyl acetate, hexanes) and leftover reagents can also be present.

Q2: Which purification technique is most suitable for BCEC?

A2: Given that BCEC is a solid at room temperature, the two primary methods will be flash column chromatography and recrystallization . Vacuum distillation is a potential alternative if the crude product is an oil and contains non-volatile impurities, but it can be challenging due to the compound's high boiling point.[4][5] The optimal choice depends on the specific impurities you need to remove.

The following decision tree can guide your choice:

Purification_Decision_Tree start Analyze Crude Product (TLC, ¹H NMR, GC-MS) impurity_type What is the primary impurity? start->impurity_type unreacted_alcohol Unreacted Alcohol (More Polar) impurity_type->unreacted_alcohol Different Polarity nonpolar_side_product Non-polar Side Product (e.g., coupling product) impurity_type->nonpolar_side_product Different Polarity isomeric_impurity Isomeric Impurity (cis/trans) impurity_type->isomeric_impurity Similar Polarity baseline_material Baseline Material / Particulates impurity_type->baseline_material Insoluble chromatography Flash Column Chromatography (High Resolution) unreacted_alcohol->chromatography nonpolar_side_product->chromatography isomeric_impurity->chromatography Difficult Separation hot_filtration Hot Filtration then Recrystallization baseline_material->hot_filtration recrystallization Recrystallization (High Throughput, for Solids) chromatography->recrystallization For final polish distillation Vacuum Distillation (For high boiling liquids/oils)

Caption: Decision tree for selecting a BCEC purification method.

Q3: What level of purity should I expect to achieve?

A3: Commercially available BCEC is often cited with a purity of ≥98% as determined by Gas Chromatography (GC).[6] With a carefully executed column chromatography followed by recrystallization, purities exceeding 99% are achievable.

Q4: How should I store the purified 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone?

A4: BCEC is a stable organic molecule. It should be stored in a well-sealed container at room temperature, away from direct light and strong oxidizing agents.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Flash Column Chromatography

Flash column chromatography is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[7]

Problem 1: Poor separation between BCEC and a less polar impurity (e.g., a hydrocarbon side product).

  • Probable Cause: The mobile phase (eluent) is too polar, causing all compounds to move too quickly up the column without sufficient interaction with the silica gel.

  • Solution: Decrease the polarity of the eluent. BCEC is a ketone with some polarity, but the large bicyclohexyl structure makes it overall quite non-polar.

    • Action: Start with a very non-polar eluent like 1-2% Ethyl Acetate in Hexanes.

    • Causality: A less polar mobile phase increases the relative time all compounds spend adsorbed to the polar silica gel. This exaggerates the small polarity differences between your target and the impurity, allowing the non-polar impurity to elute first, followed by the slightly more polar BCEC.[7]

    • Validation: Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

Problem 2: The BCEC product is eluting as a broad, streaky band instead of a tight band.

  • Probable Cause 1: Sample Overload. You have loaded too much crude material onto the column.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for difficult separations.

  • Probable Cause 2: Poor Sample Loading Technique. The initial band of the compound was too wide.

    • Solution: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) to create a concentrated solution.[8] Apply this carefully to the top of the column. Alternatively, use "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[8]

    • Causality: A narrow starting band is critical for a good separation. If the starting band is broad, the separated compound bands will also be broad, leading to overlap and poor resolution.[9]

Problem 3: Low mass recovery after column chromatography.

  • Probable Cause: The compound may be irreversibly adsorbed onto the silica gel, or fractions were mixed incorrectly.

    • Solution 1 (Adsorption): While uncommon for a ketone like BCEC unless very harsh conditions are used, ensure your silica gel is of good quality. If you suspect acidity issues, you can use silica gel neutralized with triethylamine.

    • Solution 2 (Fraction Collection): Be meticulous with TLC analysis of your fractions before combining them. Run a TLC plate with at least three fractions per spot to clearly identify which contain your pure product.

    • Validation: Always weigh your empty flask before rotary evaporation to get an accurate final mass.

Solvent System (Ethyl Acetate / Hexane) Elution Behavior of BCEC Elution Behavior of Common Impurities Recommendation
100% HexaneStays at the baseline (Rf = 0)Hydrocarbon impurities may start to elute.Useful for flushing out very non-polar impurities first.
2-5% EtOAc / HexaneMoves off the baseline (Rf ≈ 0.2 - 0.4)Unreacted alcohol will remain near the baseline.Optimal starting point. Provides good separation from both more polar and less polar impurities.
10-20% EtOAc / HexaneMoves quickly up the column (Rf > 0.6)Poor separation from non-polar impurities.Too polar for this compound. Use for flushing the column after your product has eluted.

Caption: Recommended solvent systems for flash chromatography of BCEC.

Recrystallization

Recrystallization purifies solids based on differences in solubility of the compound versus the impurities in a given solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.[10]

Problem 1: The compound "oils out" instead of forming crystals upon cooling.

  • Probable Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too saturated. When the solution cools, it reaches a point of supersaturation while the temperature is still above the compound's melting point, causing it to separate as a liquid.[11]

  • Solution:

    • Action 1: Reheat the solution until the oil redissolves. Add a small amount (5-10% more) of the same hot solvent to decrease the saturation. Allow it to cool more slowly.[12]

    • Action 2: Switch to a lower-boiling point solvent or use a mixed-solvent system. For a non-polar compound like BCEC, solvents like methanol, ethanol, or acetone are good candidates to try.

    • Causality: Adding more solvent ensures that the saturation point is reached at a lower temperature, hopefully one that is below the melting point of your solid, allowing for proper crystal lattice formation.[12]

Problem 2: No crystals form, even after the solution has cooled completely.

  • Probable Cause: The solution is not saturated enough (too much solvent was used), or the energy barrier for nucleation has not been overcome.

  • Solution:

    • Action 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Action 2 (Seeding): If you have a small crystal of pure BCEC, add it to the solution to act as a "seed" for further crystal growth.[12]

    • Action 3 (Increase Concentration): Gently heat the solution and boil off some of the solvent in a fume hood to create a more concentrated solution, then allow it to cool again.[10]

Problem 3: The recrystallized product is still impure (checked by melting point or GC).

  • Probable Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.[12]

  • Solution: Repeat the recrystallization, but ensure the solution cools as slowly as possible.

    • Action: After dissolving the solid in the minimum amount of boiling solvent, cover the flask with a watch glass and leave it on the benchtop to cool to room temperature undisturbed. You can further insulate the flask by wrapping it in glass wool or paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[12]

    • Causality: Slow cooling allows for the selective formation of a pure crystal lattice. Molecules of the desired compound will preferentially add to the growing crystal, while impurity molecules remain in the solution (the "mother liquor").[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product containing both more polar (unreacted alcohol) and less polar impurities.

Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_finish Workup prep_column 1. Pack Column (Silica Gel in Hexane) prep_sample 2. Prepare Sample (Dissolve in min. DCM, dry load) load_sample 3. Load Sample onto Column elute_nonpolar 4. Elute with 2% EtOAc/Hexane (Collect initial fractions) load_sample->elute_nonpolar elute_product 5. Elute with 5% EtOAc/Hexane (Collect product fractions) elute_nonpolar->elute_product monitor_tlc 6. Monitor Fractions by TLC elute_product->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate yield 9. Obtain Pure BCEC evaporate->yield

Caption: Workflow for purification of BCEC by flash chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size. Plug the bottom with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand.[9]

    • Prepare a slurry of silica gel in 100% hexanes and pour it into the column. Tap the column gently to pack the silica and remove air bubbles. Drain the solvent until the level is just above the top of the silica.[9]

    • Add another thin layer of sand on top to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve ~1.0 g of your crude BCEC in ~5-10 mL of dichloromethane (DCM).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 2% Ethyl Acetate in Hexanes). Use positive pressure to achieve a steady flow rate.[13]

    • Collect fractions (e.g., 10-20 mL each in test tubes).

    • After the non-polar impurities have eluted, increase the solvent polarity to 5% Ethyl Acetate in Hexanes to elute your product, BCEC.

  • Analysis and Workup:

    • Analyze the collected fractions by TLC (using 10% EtOAc/Hexane as the mobile phase) to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified BCEC as a white solid.

Protocol 2: Recrystallization

This protocol is ideal as a final purification step after chromatography or for crude material that is already substantially pure.

  • Solvent Selection: In a test tube, add ~50 mg of your solid. Add a potential solvent (e.g., methanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve at all, heat the test tube. If it dissolves when hot but precipitates when cooled, you have found a good solvent.[10] Methanol or a mixed solvent system like acetone/water are good candidates.

  • Dissolution:

    • Place the crude solid (~1.0 g) in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., methanol) in small portions while heating the mixture to a boil with stirring (use a hot plate).

    • Continue adding the hot solvent just until all the solid has dissolved. Do not add a large excess.[11]

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or inorganic salts), perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This must be done quickly to prevent premature crystallization.[11]

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 10-30 minutes.[12]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Allow the crystals to dry on the filter under vacuum. For final drying, they can be placed in a desiccator.

References

  • BenchChem. (n.d.). Purification of 2-(4-Methoxybenzylidene)cyclohexanone by recrystallization.
  • BenchChem. (2025, December). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Shultz, G. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ChemTalk. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • CK-12 Foundation. (2026, March 2).
  • Sigma-Aldrich. (n.d.). trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone.
  • University of California, Irvine. (n.d.).
  • BenchChem. (n.d.). "characterization of impurities in 2,4-Di-tert-butylcyclohexanone synthesis".
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • LibreTexts. (2020, June 29).
  • Phenomenex. (2025, December 12).
  • Lab Supplies. (n.d.). 4-(trans-4-Butylcyclohexyl)cyclohexanone, min 98% (GC), 100 grams.
  • Chrom Tech, Inc. (2024, November 20).
  • Reddit. (2024, March 5). Vacuum pressure lowering boiling point. Distillation and troubleshooting. r/OrganicChemistry.

Sources

Common side reactions in the synthesis of disubstituted cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CYC-HEX-SYNTH-001 Subject: Troubleshooting Regioselectivity, Polyalkylation, and Chemoselectivity

Introduction

Welcome to the Technical Support Center. You are likely here because your cyclohexanone functionalization yielded an intractable mixture of regioisomers, polyalkylated byproducts, or enol ethers.

Synthesizing disubstituted cyclohexanones requires precise control over enolate geometry and reactivity. Unlike acyclic systems, the cyclohexanone ring imposes conformational constraints (chair/boat) and steric distinctiveness between the


 and 

positions. This guide deconstructs these failure modes into solvable protocols.

Module 1: Regiochemical Control (The "Where" Problem)

User Issue: "I am trying to alkylate 2-methylcyclohexanone to get the 2,6-dimethyl product, but I keep isolating the 2,2-dimethyl isomer (gem-disubstituted)."

Root Cause Analysis

This is a classic failure of Kinetic vs. Thermodynamic control .

  • Kinetic Enolate: Formed by removing the most accessible proton (at C6). This leads to the 2,6-product.

  • Thermodynamic Enolate: Formed by removing the proton that yields the most substituted (stable) double bond (at C2). This leads to the 2,2-product.

If you are getting the 2,2-isomer, your reaction conditions allowed the enolate to equilibrate.

Troubleshooting Protocol
VariableKinetic Control (Target: 2,6-isomer) Thermodynamic Control (Target: 2,2-isomer)
Base LDA (Lithium Diisopropylamide) or LiHMDS . Bulky, non-nucleophilic.NaOEt , NaOMe , or KH . Smaller, allows equilibration.
Stoichiometry Slight excess of base (1.05 – 1.1 eq) to consume all ketone immediately.Slight excess of ketone (or 0.95 eq base) to allow proton transfer between enolate and neutral ketone.
Temperature -78°C (Critical).[1] Must be kept cold to prevent equilibration.0°C to Reflux . Heat promotes equilibration to the stable isomer.
Solvent THF or DME (Aprotic).[2]EtOH or tBuOH (Protic solvents facilitate proton exchange).
Visualizing the Pathway

EnolateRegioselectivity Start 2-Methylcyclohexanone KineticBase LDA, THF, -78°C Start->KineticBase ThermoBase NaOEt, EtOH, Reflux Start->ThermoBase KinEnolate Kinetic Enolate (Less Substituted Double Bond) KineticBase->KinEnolate Fast, Irreversible ThermoEnolate Thermodynamic Enolate (More Substituted Double Bond) ThermoBase->ThermoEnolate Slow, Reversible KinEnolate->ThermoEnolate Equilibration via Proton Transfer (if T > -78°C) Prod26 2,6-Dimethylcyclohexanone (Trans/Cis mix) KinEnolate->Prod26 + Me-I Prod22 2,2-Dimethylcyclohexanone (Gem-disubstituted) ThermoEnolate->Prod22 + Me-I

Figure 1: Decision tree for selecting reaction conditions to target specific regioisomers.

Module 2: Polyalkylation (The "How Much" Problem)

User Issue: "I want to add a single alkyl group, but I end up with a mixture of starting material, mono-alkylated, and di-alkylated products."

Root Cause Analysis

This occurs because the mono-alkylated product is often more acidic than the starting material, or rapid proton exchange occurs between the product and the remaining enolate (scrambling). This is rampant in direct alkylations of simple enolates.

The Fix: Stork Enamine Synthesis

To guarantee mono-substitution, stop using direct enolate alkylation. Switch to the Stork Enamine Protocol . Enamines are neutral nucleophiles that do not undergo proton exchange with the alkylated product, effectively stopping the reaction at the mono-alkylated stage.

Step-by-Step Protocol
  • Enamine Formation:

    • Reflux Cyclohexanone (1 eq) with Pyrrolidine or Morpholine (1.1 eq) in Toluene.

    • Crucial: Use a Dean-Stark trap to remove water. The reaction is driven by entropy and water removal.

  • Alkylation:

    • Dissolve the isolated enamine in dioxane or acetonitrile.

    • Add the alkyl halide (e.g., Methyl Iodide, Allyl Bromide).

    • Heat to reflux. The nitrogen lone pair pushes electron density to the

      
      -carbon, attacking the electrophile.
      
  • Hydrolysis:

    • Add aqueous acid (HCl or HOAc).

    • This cleaves the iminium ion, releasing the secondary amine and yielding the pure mono-substituted ketone .

Workflow Diagram

StorkEnamine Step1 1. Enamine Formation (Ketone + Pyrrolidine - H2O) Inter1 Enamine Intermediate (Neutral Nucleophile) Step1->Inter1 Step2 2. Alkylation (+ R-X) Inter1->Step2 Inter2 Iminium Salt (Stops here - No Polyalkylation) Step2->Inter2 Step3 3. Acid Hydrolysis (+ H3O+) Inter2->Step3 Final Mono-Substituted Cyclohexanone Step3->Final

Figure 2: The Stork Enamine pathway prevents polyalkylation by forming a stable iminium salt intermediate.

Module 3: O-Alkylation vs. C-Alkylation

User Issue: "I treated my enolate with an alkyl halide, but NMR shows I made an enol ether (O-alkylation) instead of a ketone."

Root Cause Analysis

Enolates are ambident nucleophiles —they can attack from the Carbon (soft nucleophile) or the Oxygen (hard nucleophile). The outcome depends on the "Hard-Soft Acid-Base" (HSAB) theory and solvation effects.

Troubleshooting Matrix
FactorFavors C-Alkylation (Desired) Favors O-Alkylation (Undesired)
Leaving Group Iodide, Bromide (Soft electrophiles).Tosylate, Mesylate (Hard electrophiles).
Solvent Non-polar / Protic (e.g., tBuOH). Hydrogen bonding shields the Oxygen.Polar Aprotic (DMSO, HMPA, DMPU). These solvate the cation, leaving the "naked" Oxygen anion free to react.
Counterion Lithium (Li+) .[3] Tightly bound to Oxygen, blocking it.Potassium (K+) or Ammonium . Loose ion pairing exposes the Oxygen.

Expert Tip: If you are seeing O-alkylation, switch your base to LDA (Lithium counterion) and use a non-polar co-solvent if possible. Avoid adding crown ethers or HMPA unless absolutely necessary for reactivity.

Module 4: Robinson Annulation Failure

User Issue: "I am attempting a Robinson Annulation to build a bicyclic system, but the yield is low and I see a lot of tar/polymer."

Root Cause Analysis

The Robinson Annulation uses Methyl Vinyl Ketone (MVK) as the Michael acceptor.[4] MVK is notoriously unstable; it polymerizes rapidly under the basic conditions required for the reaction.

The "Mannich Base" Solution

Do not use neat MVK. Use a Mannich Base precursor (e.g., 4-(diethylamino)-2-butanone methiodide).

  • Mechanism: Under basic conditions, this salt undergoes elimination to generate MVK in situ, molecule by molecule.

  • Benefit: The concentration of free MVK remains low, drastically reducing polymerization side reactions while maintaining enough electrophile for the annulation.

References

  • Evans, D. A. (n.d.). Substrate Control: Enolate Formation. Harvard University Chemistry. [Link] (Search Query for verification)

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link][5][6]

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • Reich, H. J. (n.d.). Kinetic and Thermodynamic Enolates. University of Wisconsin-Madison. [Link]

Sources

Technical Guide: Stereocontrol & Isomerization Prevention in Trans-Cyclohexyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the stereochemical challenges of cyclohexyl ring systems.

Executive Summary

Synthesizing and maintaining trans-cyclohexyl geometries requires a bifurcated strategy based on substitution patterns. While trans-1,4-disubstituted cyclohexanes are generally thermodynamically favored (diequatorial), trans-1,3-isomers are kinetically trapped states (axial-equatorial) prone to thermodynamic relaxation into the cis form. This guide addresses the "Three Critical Phases" of stereocontrol: Generation (Reduction/Inversion), Preservation (Coupling/Functionalization), and Purification .

Module 1: The Thermodynamic Landscape

Before selecting a protocol, you must define the thermodynamic nature of your target. Misidentifying your target as the "stable" isomer is the #1 cause of yield loss.

Isomer Stability Matrix
Substitution PatternTrans ConformationCis ConformationThermodynamic ProductRisk of Isomerization
1,2-Disubstituted Diequatorial (

)
Axial-Equatorial (

)
Trans Low (if trans)
1,3-Disubstituted Axial-Equatorial (

)
Diequatorial (

)
Cis High (Trans

Cis)
1,4-Disubstituted Diequatorial (

)
Axial-Equatorial (

)
Trans Moderate (Equilibrates to ~80:20 mix)

Key Insight: If you are synthesizing a 1,3-trans compound, you are fighting thermodynamics. You must strictly avoid acidic/basic conditions that promote enolization or carbocation formation.

Visualization: Conformational Energy & Isomerization Pathways

The following diagram illustrates the energy wells and the transition states (via enol intermediates) that lead to scrambling.

IsomerizationLandscape Trans14 Trans-1,4 (Diequatorial) Low Energy (Stable) Enol Enol Intermediate (Planar C1) Trans14->Enol Base/Acid (Activation Barrier High) Cis14 Cis-1,4 (Axial-Equatorial) High Energy (Unstable) Cis14->Enol Base/Acid (Activation Barrier Low) Enol->Trans14 Fast Relaxation Enol->Cis14 Slow Relaxation

Caption: Thermodynamic equilibration favors the diequatorial trans-1,4 isomer, but harsh coupling conditions can reopen the pathway to the cis-isomer via a planar enol intermediate.

Module 2: Stereoselective Generation (The "Setup")

Protocol A: Generating Trans-Alcohols from Ketones

Scenario: Reducing a 4-substituted cyclohexanone. Challenge: Hydride reagents attack from specific trajectories.

  • Small Reagents (NaBH₄, LiAlH₄): Attack axially (perpendicular to ring), pushing the hydroxyl group equatorial. Favors Trans.

  • Bulky Reagents (L-Selectride): Blocked by axial hydrogens; attack equatorially, pushing the hydroxyl group axial. Favors Cis.

Standard Operating Procedure (Trans-Selective):

  • Substrate: 4-substituted cyclohexanone (0.1 M in Methanol).

  • Reagent: NaBH₄ (1.1 equiv). Do not use bulky borohydrides.

  • Temp: -78°C to 0°C. Lower temperatures generally increase stereoselectivity by distinguishing the activation energies of axial vs. equatorial attack.

  • Quench: Acetone (to consume excess hydride) followed by aqueous NH₄Cl.

Protocol B: The Mitsunobu Inversion (Correction Strategy)

If you have the cis-alcohol (or a mixture) and need the trans-derivative, use the Mitsunobu reaction to invert the stereocenter.

Mechanism:


 displacement of an activated alcohol by a nucleophile results in complete Walden inversion.
  • Cis-Alcohol (Axial) +

    
    /DIAD + Acid 
    
    
    
    Trans-Ester (Equatorial).

Critical Troubleshooting:

  • Steric Hindrance: If the neighboring groups are bulky (e.g., 2,6-disubstituted), inversion may fail due to steric blockage of the backside attack.

  • Nucleophile pKa: The acid nucleophile must have a pKa < 11 (e.g., Benzoic acid, p-Nitrobenzoic acid).

Module 3: Preventing Isomerization During Coupling

This is the most common failure point. You start with pure trans-cyclohexanecarboxylic acid, perform an amide coupling, and end up with a 10% cis impurity.

The Culprit: Formation of an Oxazolone (Azlactone) intermediate or direct Enolization of the activated ester.

Troubleshooting Guide: Coupling Reactions
SymptomProbable CauseCorrective Action
Epimerization of

-center
Over-activation of acidUse mild coupling reagents (EDC/HOBt or DEPBT) instead of HATU/HBTU.
Excess BaseUse DIPEA or Collidine (non-nucleophilic). Avoid Et₃N if possible. Keep base equivalents

2.0.
High TemperatureConduct activation at 0°C . Add amine immediately after activation.
Low Yield of Trans Product Steric hindrance of equatorial COOHEquatorial positions are more sterically crowded than planar systems. Increase reaction time, not temperature.
Decision Tree: Reagent Selection for Coupling

CouplingStrategy Start Start: Trans-Cyclohexanecarboxylic Acid CheckChiral Is the Alpha-Carbon Chiral? Start->CheckChiral Risk High Risk of Epimerization CheckChiral->Risk Yes (e.g., 1,2 or 1,3 sub) Safe Low Risk CheckChiral->Safe No (e.g., 1,4 sub*) Note *Note: Even in 1,4-systems, epimerization creates diastereomers if the other sub is chiral. CheckChiral->Note Reagent1 Use DEPBT or EDC/HOBt Avoid Pre-activation > 5 min Risk->Reagent1 Reagent2 Standard HATU/HBTU Acceptable Safe->Reagent2

Caption: Selection logic for coupling reagents. DEPBT is preferred for sensitive substrates to minimize racemization/epimerization.

Module 4: Frequently Asked Questions (FAQ)

Q1: I am synthesizing trans-1,4-cyclohexanediamine. Why do I keep getting the cis-isomer? A: Direct hydrogenation of p-phenylenediamine typically yields a mixture (often favoring cis due to catalyst surface kinetics).

  • Solution: You must apply Thermodynamic Equilibration . Heat the mixture (160–200°C) with a catalyst (Raney Nickel or Ru/Al₂O₃) in the presence of a base (NaOMe) and ammonia. This drives the equilibrium toward the stable trans-isomer. Alternatively, synthesize via the Curtius Rearrangement of trans-1,4-cyclohexanedicarboxylic acid, which proceeds with retention of configuration.

Q2: Can I separate cis/trans isomers using standard silica chromatography? A: Often, yes, but it is difficult.

  • Tip: Cis isomers (more polar/less symmetric) usually elute later than trans isomers on silica gel, but the separation factor (

    
    ) is small.
    
  • Derivatization: If separation is poor, convert the alcohol/amine to a benzoate or acetamide. The added rigidity often amplifies the difference in

    
    .
    

Q3: My trans-cyclohexyl ester isomerized during hydrolysis. What happened? A: You likely used harsh basic conditions (NaOH/Heat).

  • Mechanism: The

    
    -proton is acidic. The enolate forms and reprotonates from either face.
    
  • Fix: Use LiOH in THF/H₂O at 0°C . Lithium coordinates tightly to the carbonyl oxygen, sometimes inhibiting full enolate equilibration compared to K/Na. If that fails, use acidic hydrolysis (HCl/Dioxane), which is generally slower but less prone to epimerization.

References

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on -values and stability).
  • Stereoselective Reductions: "Stereoselective reduction of 4-substituted cyclohexanones." Journal of the American Chemical Society. (Demonstrates NaBH4 axial attack preference).

  • Prevention of Epimerization in Coupling: "DEPBT: A coupling reagent for preventing epimerization." Organic Letters. (Note: Generalized reference for DEPBT utility).

  • Synthesis of Trans-1,4-diamines: "Process for selectively making trans-1,4-diaminocyclohexane."[1] ChemicalBook/Patents.

  • Mitsunobu Inversion on Cyclohexanols: "The Mitsunobu Reaction." Organic Reactions.[2][3][4][5]

Sources

Optimization of reaction conditions for the synthesis of cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclohexanone Derivative Synthesis . This portal is designed for researchers, scientists, and drug development professionals. Here, you will find validated methodologies, mechanistic troubleshooting guides, and quantitative optimization data to ensure high-yield, reproducible synthesis of cyclohexanone scaffolds.

Synthesis & Optimization Workflow

Workflow Start Cyclohexanone Derivative Synthesis Ox Oxidation of Cyclohexanols Start->Ox NaOCl / PCC Aldol Aldol Condensation & Functionalization Start->Aldol Organocatalysts Ann Photocatalyzed Annulation Start->Ann Ir/Ru Catalysts OxT Issue: Low Yield Action: Temp <50°C, Check KI-Starch Ox->OxT AldolT Issue: Poor Selectivity Action: Optimize Solvent, Adjust Catalyst Aldol->AldolT AnnT Issue: Incomplete Conv. Action: Degas Solvent, Check Light Ann->AnnT Opt Optimized Cyclohexanone Derivatives OxT->Opt AldolT->Opt AnnT->Opt

Workflow for cyclohexanone derivative synthesis and optimization.

Section 1: Standardized Experimental Protocols

Protocol A: Green Oxidation of Cyclohexanol to Cyclohexanone

This protocol utilizes sodium hypochlorite (NaOCl) as an environmentally benign oxidant, replacing toxic chromium-based reagents. The protocol is designed as a self-validating system where colorimetric tests confirm reaction milestones.

  • Preparation: In a 250-mL Erlenmeyer flask, combine 10.0 g (0.1 mol) of cyclohexanol and 25 mL of glacial acetic acid. Place the flask in an ice-salt bath.

    • Causality:1, the true oxidizing species[1].

  • Oxidant Addition: Dropwise add 75 mL of aqueous NaOCl (minimum 11.5% by weight), maintaining the internal temperature strictly between 30–45 °C.

    • Causality:2, and excessive heat leads to over-oxidation (cleavage of the ring to form adipic acid)[2].

  • Reaction Monitoring: Stir for 15 minutes. Perform a potassium iodide (KI)-starch test.

    • Causality:1, ensuring complete conversion of the secondary alcohol to the ketone[1].

  • Quenching & Workup: Add saturated sodium bisulfite until the KI-starch test is negative to quench the excess oxidant. Neutralize the acetic acid with sodium carbonate.

    • Causality:3 ("salting out"), which forces the product into the organic layer[3].

  • Isolation: Extract with dichloromethane or isolate via fractional distillation, collecting the fraction boiling between 150–155 °C.

Protocol B: Diastereoselective Aldol CondensationThe primary synthetic route to 2-[hydroxy(phenyl)methyl]cyclohexan-1-one is the aldol reaction between cyclohexanone and benzaldehyde[4].
  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 eq) and cyclohexanone (1.5 eq) in ethanol.

    • Causality: Using an excess of cyclohexanone minimizes unwanted self-condensation and drives the equilibrium toward the desired cross-aldol product.

  • Catalysis: Cool the mixture to 0 °C. Add L-proline (10 mol%) to the solution.

    • Causality:4 by forming a rigid enamine transition state that heavily favors the anti diastereomer[4].

  • Monitoring & Workup: Stir for 2–3 hours at room temperature. Monitor progress via Thin Layer Chromatography (TLC). Quench with dilute HCl, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation: Determine the diastereomeric ratio of the crude product using ¹H NMR analysis before final purification via silica gel column chromatography.

Section 2: Troubleshooting Guide

Q1: My oxidation yield is consistently below 60%. How can I improve the conversion rate? A: Low yields in hypochlorite oxidations are typically caused by either oxidant degradation or poor phase management during workup.

  • Check the bleach concentration: Commercial bleach degrades rapidly.1[1].

  • Temperature control: If the reaction drops below 30 °C, the oxidation stalls. If it exceeds 50 °C, you risk ring-cleavage. Maintain the sweet spot of 40–45 °C.

  • Salting out: Cyclohexanone is partially soluble in water. During workup, 3 to decrease the solubility of the ketone in the aqueous phase, significantly boosting your recovery yield[3].

Q2: I am observing poor diastereoselectivity in my aldol condensation. How do I optimize the syn:anti ratio? A: Diastereoselectivity is highly dependent on the catalyst and solvent environment. If using NaOH, the reaction proceeds via a thermodynamic enolate, often yielding a racemic mixture. Switch to L-proline or its derivatives. Furthermore, polar aprotic solvents (like DMSO) often enhance the reaction rate but can erode selectivity. Using neat conditions or water-rich solvent mixtures with organocatalysts improves stereocontrol.

Q3: In photoredox-catalyzed [5+1] annulations for cyclohexanone derivatives, why am I seeing unreacted starting material? A: Tandem photocatalyzed annulations require precise tuning of the photoredox cycle.

  • Catalyst choice: 5[5]. Ensure you are using the correct iridium catalyst (e.g., [Ir(dF[CF3]ppy)2(dtbpy)]PF6) whose redox potential matches the single-electron oxidation requirement of your intermediate.

  • Degassing: Oxygen is a potent quencher of excited-state photocatalysts. Thoroughly degas your solvent via freeze-pump-thaw cycles prior to irradiation.

Section 3: Quantitative Optimization Parameters

Table 1: Optimization of Temperature and Oxidant Loading for Cyclohexanol Oxidation

Temperature (°C)NaOCl EquivalentsReaction Time (min)Isolated Yield (%)Primary Byproduct
20 - 251.06045Unreacted Alcohol
40 - 45 1.1 30 88 None (Optimal)
60 - 651.13055Adipic Acid
40 - 452.03060Adipic Acid

Table 2: Solvent and Catalyst Effects on Diastereoselective Aldol Addition

Catalyst (10 mol%)SolventTemp (°C)Yield (%)anti:syn Ratio
NaOH (2 M aq)Ethanol257555:45
L-ProlineDMSO258280:20
L-Proline Neat (No solvent) 25 90 95:5

Section 4: Frequently Asked Questions (FAQs)

Q: Why does the reaction mixture turn greenish-yellow during the oxidation of cyclohexanol? A: The greenish-yellow color indicates the presence of molecular chlorine or unreacted hypochlorous acid. This is a visual cue that an excess of the oxidizing agent is present, which is later confirmed by the KI-starch test.

Q: Can I use PCC (Pyridinium chlorochromate) instead of bleach? A: Yes, PCC is a highly effective oxidant for converting secondary alcohols to ketones. However, it generates toxic chromium byproducts.6, simplifying filtration and isolation[6].

Q: How do I verify the purity of my synthesized cyclohexanone without NMR? A: Infrared (IR) spectroscopy is the most diagnostic tool. Look for the disappearance of the broad O-H stretch around 3300 cm⁻¹ (indicating no residual cyclohexanol) and6[6].

References

  • Source: American Chemical Society (acs.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: Scribd (scribd.com)
  • Source: Chegg (chegg.com)
  • Source: Studylib (studylib.net)
  • 2-(Hydroxy-phenyl-methyl)

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation in Cyclohexyl Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter researchers struggling with low yields, intractable mixtures, and poor regioselectivity when synthesizing cyclohexylarenes.

The installation of a cyclohexyl moiety onto an aromatic core is a critical transformation for generating lipophilic pharmacophores. However, the classical Friedel-Crafts alkylation is notoriously difficult to control due to the highly reactive nature of the carbocationic intermediates involved. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you optimize your yields.

Mechanistic Workflow & Competing Pathways

To troubleshoot low yields, you must first understand the competing kinetic and thermodynamic pathways in your reaction flask. The diagram below illustrates the central carbocation intermediate and the three primary yield-reducing side reactions: Over-alkylation , Elimination , and Rearrangement .

Mechanistic_Pathways Electrophile Cyclohexyl Precursor (Halide/Alkene/Alcohol) Carbocation Cyclohexyl Cation Intermediate Electrophile->Carbocation Activation Catalyst Lewis/Brønsted Acid (e.g., AlCl3, H2SO4) Catalyst->Carbocation Promotes Sigma Wheland Intermediate (Sigma Complex) Carbocation->Sigma + Aromatic Ring Elimination Cyclohexene (Elimination Byproduct) Carbocation->Elimination - H+ (E1 Pathway) Rearrangement Isomeric Arenes (Hydride Shift Byproducts) Carbocation->Rearrangement 1,2-Hydride Shift (If substituted) Aromatic Aromatic Substrate (e.g., Benzene) Aromatic->Sigma MonoProduct Mono-Cyclohexylarene (Target Product) Sigma->MonoProduct - H+ (Rearomatization) PolyProduct Polyalkylated Arenes (Yield Loss) MonoProduct->PolyProduct Over-alkylation (Activating Group)

Caption: Mechanistic pathways and common yield-reducing side reactions in Friedel-Crafts cyclohexylation.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why is my reaction yielding a complex mixture of polyalkylated products instead of the mono-cyclohexylarene?

Causality: In Friedel-Crafts alkylation, the introduction of an alkyl group (such as a cyclohexyl ring) donates electron density to the aromatic system via hyperconjugation. This makes the newly formed cyclohexylarene significantly more nucleophilic than the unreacted starting material, leading to rapid over-alkylation (forming di- and tri-cyclohexyl products)[1]. Solutions:

  • Stoichiometric Control: Use a large molar excess of the aromatic substrate (e.g., 5 to 10 equivalents of benzene) to statistically favor monoalkylation[1]. The excess arene acts as both the reactant and the solvent.

  • Thermodynamic Reversibility: Friedel-Crafts alkylation is reversible. Prolonged heating with a strong Lewis acid can induce transalkylation (retro-Friedel-Crafts). While this sometimes favors thermodynamically stable meta-polyalkylated products, it can be tuned to drive the equilibrium back to mono-alkylated species if a massive excess of the unsubstituted arene is maintained[2].

Q2: I am using a substituted cyclohexyl chloride (e.g., 1-chloro-2-methylcyclohexane), but my NMR shows a mixture of structural isomers. How do I prevent this?

Causality: The reaction proceeds via a free carbocation or a highly polarized carbocation-like complex. Secondary cyclohexyl cations are highly prone to rapid 1,2-hydride or 1,2-alkyl shifts to form a more stable tertiary carbocation before the aromatic ring can attack the electrophile[3]. Solutions:

  • Kinetic Control: Lowering the reaction temperature (0 °C to -78 °C) and using milder Lewis acids (e.g., FeCl₃ or ZnCl₂) can sometimes slow the rearrangement enough for the substitution to occur, though it is kinetically challenging.

  • Alternative Pathway: If rearrangement is unavoidable, abandon alkylation. Utilize Friedel-Crafts acylation (using a cyclohexanecarbonyl chloride) followed by a Clemmensen or Wolff-Kishner reduction. Acylium ions are resonance-stabilized and do not undergo carbocation rearrangements[4].

Q3: My yield is extremely low, and I am observing significant amounts of cyclohexene in my GC-MS when starting from cyclohexyl chloride.

Causality: The secondary cyclohexyl cation can undergo an E1 elimination pathway, losing an adjacent proton to form cyclohexene instead of participating in the bimolecular electrophilic aromatic substitution (EAS)[3]. Solutions:

  • Embrace the Alkene: Instead of fighting the elimination pathway, change your starting material. Use cyclohexene directly as your electrophile in the presence of a Brønsted acid (like H₂SO₄) or a specialized Lewis acid. This bypasses the halide leaving-group dynamics entirely[5].

Q4: Are there modern alternatives to AlCl₃ that provide higher yields and easier workups?

Causality: Classical AlCl₃ requires strictly anhydrous conditions, often necessitates stoichiometric loading due to product complexation, and leads to destructive, highly exothermic aqueous workups that can hydrolyze sensitive functional groups. Solutions:

  • Ionic Liquids: Modern protocols utilize catalytic Sc(OTf)₃ in hydrophobic ionic liquids (e.g., [bmim][SbF₆]). This system can achieve >92% yield of cyclohexylbenzene with simple phase-separation recovery, keeping the catalyst active for recycling[6].

  • Bifunctional Zeolites: For industrial or scale-up applications, Pd/Hβ binary catalysts allow for the direct one-pot hydroalkylation of benzene to cyclohexylbenzene with ~88% selectivity[7].

Quantitative Data: Catalyst Comparison

The choice of catalytic system dictates the balance between conversion efficiency and polyalkylation. Use the table below to select the optimal system for your specific constraints.

Catalyst SystemElectrophileTypical Mono-YieldPolyalkylation RiskWorkup / Recovery
AlCl₃ (Classical) Cyclohexyl Chloride65 - 70%High Aqueous quench (Destructive)
H₂SO₄ (Brønsted) Cyclohexene65 - 68%ModerateNeutralization required
Sc(OTf)₃ in [bmim][SbF₆] Cyclohexene92% LowPhase separation (Recyclable)
Pd/Hβ (Zeolite) Benzene (Hydroalkylation)~88% (Selectivity)LowHeterogeneous filtration

(Data synthesized from standard literature yields[6],[5],[7])

Experimental Protocol: High-Yield Mono-Cyclohexylation

This self-validating protocol utilizes the classical AlCl₃ approach but is heavily optimized with stoichiometric control to suppress polyalkylation and elimination.

Objective: Synthesis of Cyclohexylbenzene from Cyclohexyl Chloride. Self-Validation Principle: The reaction relies on a massive excess of benzene to act as both solvent and reactant, statistically suppressing the formation of di-cyclohexylbenzene.

Step 1: Preparation of the Electrophilic Complex

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Add 150 mL of anhydrous benzene (large excess, ~1.7 mol) to the flask.

  • Validation Check: Add 0.15 equivalents of anhydrous AlCl₃ (relative to the halide). The solution should remain clear or slightly yellow. If white fumes (HCl) evolve vigorously at this stage, your benzene is wet; discard and restart.

Step 2: Controlled Addition (Kinetic Control)

  • Cool the reaction flask to 0 °C to 5 °C using an ice-water bath. (Cooling suppresses the E1 elimination of the cyclohexyl cation).

  • Dissolve 1.0 equivalent (e.g., 0.1 mol) of cyclohexyl chloride in 20 mL of anhydrous benzene.

  • Add the cyclohexyl chloride solution dropwise via the addition funnel over 45 minutes.

  • Validation Check: Monitor the internal temperature. A slight exotherm indicates reaction initiation. HCl gas will begin to evolve.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20 °C) for 2 hours.

  • Validation Check: Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and analyze via GC-MS. Look for the disappearance of the cyclohexyl chloride peak and the ratio of the mono-alkylated product (m/z 160) to di-alkylated product (m/z 242). Terminate the reaction when the halide is consumed.

Step 4: Quench and Purification

  • Pour the reaction mixture slowly over 200 g of crushed ice containing 10 mL of concentrated HCl to break the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL of diethyl ether.

  • Wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

  • Evaporate the excess benzene under reduced pressure. Purify the crude oil via vacuum distillation to isolate pure cyclohexylbenzene.

References

  • Ionic liquids as catalysts, solvents and conversion agents Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Reactions of Arenes: Electrophilic Aromatic Substitution Source: LH Science Mansa (lhsciencemansa.org) URL:[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University Chemistry (msu.edu) URL:[Link]

  • Friedel–Crafts Reaction Mechanisms Source: LS College (lscollege.ac.in) URL: [Link]

  • Friedel–Crafts Reaction Source: Wikipedia (wikipedia.org) URL:[Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry (masterorganicchemistry.com) URL:[Link]

  • Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst Source: ResearchGate (researchgate.net) URL: [Link]

Sources

Technical Support Center: Stability & Handling of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

[1]

Executive Technical Summary

This compound acts as a structural scaffold for "rod-like" (calamitic) liquid crystals.[1] Its utility depends entirely on maintaining the trans,trans-configuration and chemical purity. Stability failures typically manifest as:

  • Stereochemical Drift: Thermodynamic equilibration from trans (equatorial) to cis (axial) conformers, destroying mesogenic properties.

  • Oxidative Degradation: Radical attack at the

    
    -carbon leading to hydroperoxides or ring-opening (Baeyer-Villiger type).[1]
    
  • Condensation: Self-aldolization catalyzed by trace impurities, resulting in "yellowing" and dimers.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My sample has turned from white crystals to a pale yellow solid."

Diagnosis: Aldol Condensation (Oligomerization) The cyclohexanone ring possesses acidic


1

1

Corrective Action:

  • Immediate: Recrystallize the sample using Methanol/Ethanol (1:4) . The monomer is soluble; the dimer/oligomer is less soluble and often separates or stays in the mother liquor depending on molecular weight.

  • Prevention: Ensure the final wash during synthesis brings pH to neutral (pH 6.5–7.0). Store under Argon.[1]

Issue 2: "GC analysis shows a new peak eluting just before the main peak after heating."

Diagnosis: Cis-Trans Isomerization The 4-substituted cyclohexanone ring can exist in two diastereomers. The trans-isomer (substituent equatorial) is thermodynamically preferred.[1] However, at temperatures

2

Corrective Action:

  • Purification: Isomers are difficult to separate by standard flash chromatography.[1] Use preparative HPLC (C18 column) or rigorous fractional recrystallization from hexane at low temperatures (

    
    ) to kinetically trap the trans isomer.
    
  • Process Control: Avoid heating above

    
     for prolonged periods during drying.
    
Issue 3: "The material developed a sour/acrid smell after exposure to air."

Diagnosis: Auto-oxidation (Baeyer-Villiger type) Cyclic ketones can react with atmospheric oxygen to form unstable

1

Corrective Action:

  • Validation: Check IR spectrum for a shift in carbonyl stretch (Lactones appear

    
    , while the ketone is 
    
    
    ).
  • Disposal: If oxidation >5%, discard the lot. Peroxides pose a safety hazard during heating.[1]

Mechanistic Visualization

The following diagram details the degradation pathways based on environmental triggers.

StabilityPathwaysMain4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone(Active Trans-Isomer)BaseTrace Base / Heat(Aldol Pathway)Main->BaseAcidAcid / High Temp(Isomerization)Main->AcidOxygenO2 / UV Light(Oxidation)Main->OxygenDimerYellow Dimer(Conjugated Enone)Base->DimerSelf-CondensationCisCis-Isomer(Axial Substituent)Acid->CisThermodynamic EquilibrationLactoneLactone / Peroxide(Ring Expansion)Oxygen->LactoneRadical Mechanism

Figure 1: Degradation landscape showing the three primary instability vectors: Base-catalyzed condensation, Acid/Thermal isomerization, and Oxidative ring expansion.[1][2]

Standardized Experimental Protocols

Protocol A: Purity & Isomer Ratio Analysis (GC-FID)

Use this protocol to quantify the cis/trans ratio and detect dimers.[1]

Instrument: Agilent 7890B (or equivalent) Column: HP-5 or DB-5 (30m x 0.32mm x 0.25µm) - Non-polar phase is essential.[1]

ParameterSetting
Inlet Temp 280°C (Split ratio 50:1)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 100°C (hold 1 min)

20°C/min

300°C (hold 10 min)
Detector (FID) 300°C,

30 mL/min, Air 400 mL/min
Sample Prep 5 mg/mL in Dichloromethane (DCM)

Interpretation:

  • Retention Time (RT): ~8.5 min (Cis-isomer) / ~8.8 min (Trans-isomer).[1] Note: The linear trans-isomer typically elutes later on non-polar columns due to better surface interaction.[1]

  • Acceptance Criteria: Trans-isomer > 99.5%; Total Dimers (RT > 15 min) < 0.1%.

Protocol B: Stress Testing (Accelerated Stability)

Perform this before qualifying a new supplier lot.

  • Preparation: Place 1g of sample in a glass vial.

  • Stress Conditions:

    • Control: Sealed, 4°C.

    • Thermal: Open vial, 60°C oven for 24 hours.

    • Photolytic: UV chamber (254 nm) for 4 hours.

  • Analysis: Dissolve in DCM and run Protocol A.

  • Pass Criteria: <0.5% decrease in purity relative to control.

References

  • Li, Q. (Ed.).[1] (2016).[1] Liquid Crystals: Beyond Displays. Springer.[1] (General reference on the stability requirements of cyclohexanone-based mesogens).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Mechanistic grounding for Aldol and Baeyer-Villiger oxidation of cyclic ketones).

Technical Support Center: Purification of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before starting your purification process.

Q1: What are the most likely impurities in my crude sample of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone?

A1: Based on common synthetic routes, which typically involve the oxidation of the corresponding secondary alcohol, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: The most common impurity is the precursor alcohol, 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol. Its polarity is very similar to the ketone product, which can make separation challenging.

  • Geometric Isomers: Your sample may contain the cis-isomer of the target compound. While the trans isomer is often thermodynamically favored, the presence of the cis form is a common issue.

  • Over-oxidation Byproducts: Depending on the strength and selectivity of the oxidizing agent used, you might find small quantities of diones or other degradation products.[1]

  • Residual Reagents and Solvents: Inorganic salts from the oxidant (e.g., chromium or manganese salts) and residual solvents from the reaction and workup are also common.

Q2: My sample is a waxy solid. What is the best initial purification strategy?

A2: The target compound, and its close analogs, are typically white to off-white solids at room temperature. This physical state makes recrystallization an excellent first choice for purification, especially for removing small amounts of impurities and achieving high crystalline purity.[2] However, if the sample is particularly oily or contains a significant amount of the starting alcohol, direct recrystallization may be difficult. In such cases, column chromatography is the more appropriate initial step.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal method for separating and identifying volatile impurities and confirming the mass of your target compound.[1] A purity of ≥98% is often achievable.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound and for identifying and quantifying impurities, particularly the precursor alcohol (look for the characteristic proton signal of the C-H attached to the oxygen) and any isomers.[1]

  • Infrared (IR) Spectroscopy: A quick and effective way to confirm the conversion of the alcohol to the ketone. You should see the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a strong C=O stretch (around 1710 cm⁻¹) for the ketone.[1]

Q4: How should I properly store the purified 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone?

A4: The compound should be stored in a tightly sealed container in a dry and well-ventilated area at room temperature. This prevents moisture absorption and potential degradation over time.

Purification Workflow & Strategy Selection

The choice of purification strategy depends heavily on the initial purity of your crude sample. The following diagram outlines a logical workflow for making this decision.

Purification Workflow Start Crude Product 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone TLC_Analysis Initial Purity Assessment (TLC or GC) Start->TLC_Analysis Recrystallization Primary Purification: Recrystallization TLC_Analysis->Recrystallization High Purity / Few Spots Chromatography Primary Purification: Column Chromatography TLC_Analysis->Chromatography Low Purity / Multiple Spots Purity_Check_1 Purity Check (GC/NMR) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (GC/NMR) Chromatography->Purity_Check_2 Purity_Check_1->Chromatography Purity Not OK Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Pure_Product Purity OK Repurify Consider Repurification or Alternative Method Purity_Check_2->Repurify Purity Not OK Troubleshooting Recrystallization Start Cooling Hot Saturated Solution Problem What is the issue? Start->Problem OilingOut Product 'Oils Out' Problem->OilingOut Liquid droplets appear NoCrystals No Crystals Form Problem->NoCrystals Solution remains clear Solution_Oil_1 Re-heat and add more solvent. Rationale: Dilutes impurities. OilingOut->Solution_Oil_1 Solution_NoCrystal_1 Boil off excess solvent. NoCrystals->Solution_NoCrystal_1 Solution_Oil_2 Switch to a lower boiling point solvent. Solution_Oil_1->Solution_Oil_2 If oiling persists Solution_NoCrystal_2 Scratch flask with glass rod. Solution_NoCrystal_1->Solution_NoCrystal_2 If still no crystals Solution_NoCrystal_3 Add a seed crystal. Solution_NoCrystal_2->Solution_NoCrystal_3 If scratching fails

Sources

Validation & Comparative

Comparative Analysis: 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone vs. Alternative Liquid Crystal Dopants

[1]

Executive Summary

4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone (hereafter referred to as BCEC-K ) represents a critical structural scaffold in the synthesis of Ethyl-Linked Bicyclohexyl (ECC) liquid crystals.[1] Unlike conventional aromatic dopants (e.g., biphenyls), BCEC-K and its derivatives are fully saturated, aliphatic systems.

This guide evaluates BCEC-K primarily as a viscosity-reducing structural modifier and high-stability precursor .[1] While often processed into final alkenenyl or fluorinated liquid crystals, the ketone itself and its direct derivatives serve as essential "diluters" in modern TFT-LCD mixtures to improve Voltage Holding Ratio (VHR) and reduce rotational viscosity (

1
Key Differentiators
  • Viscosity: Significantly lower than phenyl-based alternatives due to the flexible ethyl bridge and saturated rings.[1]

  • Optical Anisotropy (

    
    ):  Low (non-aromatic), making it ideal for high-contrast, low-crosstalk displays but unsuitable for high-birefringence applications.[1]
    
  • Stability: Superior UV and chemical stability compared to ester or cyano-based dopants.[1]

Technical Profile & Mechanism of Action

Chemical Structure & Function

The molecule consists of two cyclohexane rings connected by a flexible ethylene (

1
  • Role: Viscosity Modifier / Neutral Diluter.[1]

  • Mechanism: The ethylene bridge introduces conformational flexibility that disrupts smectic packing, thereby widening the nematic range and lowering the melting point compared to direct-bond Bicyclohexyls (CCH).

Mechanism Diagram (DOT)

The following diagram illustrates the structural impact of BCEC-K on the liquid crystal matrix compared to rigid cores.

LC_MechanismBCECBCEC-K Scaffold(Ethyl-Linked)MatrixLC Host Matrix(Nematic Phase)BCEC->MatrixDoping/DilutionViscosityRotational Viscosity (γ1)REDUCEDBCEC->ViscosityRigidRigid Core LCs(e.g., Biphenyls, CCH)Rigid->MatrixStandard ComponentRigid->ViscosityIncreases γ1Matrix->ViscosityEffect of Ethyl BridgeStabilityVHR / UV StabilityINCREASEDMatrix->StabilityEffect of SaturationOrderOrder Parameter (S)MAINTAINED

Figure 1: Mechanistic impact of the ethyl-linked saturated scaffold on LC matrix properties.

Comparative Performance Analysis

This section compares BCEC-K (and its derived ECC class) against three standard industry alternatives: 5CB (Cyanobiphenyl) , PCH-5 (Phenylcyclohexane) , and Ester-based Dopants .[1]

Quantitative Comparison Matrix
FeatureBCEC-K (Ethyl-Cyclohexyl)5CB (Cyanobiphenyl)PCH-5 (Phenylcyclohexane)Ester Dopants
Viscosity (

)
Ultra-Low (< 15 mPa[1]·s)High (~80 mPa[1]·s)Medium (~20 mPa[1]·s)High
Birefringence (

)
Low (~0.05 - 0.[1]08)High (~0.[1][2]18)Medium (~0.[1]12)Variable
Dielectric Anisotropy Near Zero / Weakly PositiveLarge Positive (+13)Positive (+10)Variable
UV/Thermal Stability Excellent (High VHR)Poor (UV degradation)GoodModerate (Hydrolysis risk)
Response Time Fast (due to low

)
SlowModerateSlow
Detailed Analysis
Vs. Cyanobiphenyls (e.g., 5CB) [1]
  • Analysis: 5CB is the "classic" LC but suffers from high viscosity and poor UV stability due to the cyano group and biphenyl core.

  • BCEC Advantage: BCEC-K derivatives are chemically inert.[1] They do not absorb UV light in the standard display range, preventing "image sticking" and degradation. They are used to dilute high-viscosity mixtures to improve response time.[1]

Vs. Phenylcyclohexanes (PCH)
  • Analysis: PCHs are the standard for active-matrix displays.[1] They offer a balance of

    
     and viscosity.[3]
    
  • BCEC Advantage: When even lower viscosity is required (e.g., for fast-switching gaming monitors), the ethyl-bridged BCEC structure is superior.[1] The ethyl bridge disrupts the rigid core packing just enough to lower the melting point without destroying the nematic phase.

Vs. Ester Dopants
  • Analysis: Esters are often used to adjust phase transition temperatures.[1]

  • BCEC Advantage: Esters are prone to hydrolysis (reacting with moisture), which increases conductivity and ruins the Voltage Holding Ratio (VHR). BCEC-K is hydrolytically stable, ensuring long-term reliability in harsh environments.[1]

Experimental Protocols

Synthesis & Purification Workflow

Note: BCEC-K is often synthesized via hydrogenation and oxidation steps.[1] The following protocol outlines the purification of the ketone for high-purity applications.

Objective: Isolate >99.9% purity BCEC-K to prevent ionic contamination in LC mixtures.

  • Dissolution: Dissolve crude 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol (precursor) in Dichloromethane (DCM) .

  • Oxidation (Jones Oxidation):

    • Add Jones reagent dropwise at 0°C under

      
       atmosphere.[1]
      
    • Critical Check: Monitor color change (Orange

      
       Green).[1] Maintain temp < 5°C to prevent ring opening.
      
  • Quenching: Add Isopropyl Alcohol (IPA) to quench excess oxidant.

  • Extraction: Wash organic layer with

    
     (sat.) and Brine.[1] Dry over 
    
    
    .[1]
  • Recrystallization (The Purification Step):

    • Solvent: n-Heptane or Ethanol .[1]

    • Cool slowly to -20°C. The trans isomer crystallizes preferentially.[1]

    • Validation: Check purity via GC-MS.[1] Target: < 0.1% cis isomer.

Doping & Characterization Protocol

Objective: Measure the Viscosity Reduction Efficiency (VRE) of BCEC-K in a host mixture.

  • Host Preparation: Use a standard host mixture (e.g., ZLI-4792 - a fluorinated commercial mixture).[1]

  • Doping: Prepare samples with 5%, 10%, and 15% wt concentration of BCEC-K (or its alkene derivative).[1]

  • Thermal Annealing: Heat to Isotropic phase (

    
    ) and stir for 1 hour to ensure homogeneity.
    
  • Measurement:

    • Phase Transition: Use Differential Scanning Calorimetry (DSC) @ 5°C/min.[1]

    • Viscosity: Use a rotational rheometer or electro-optical decay method (

      
      ).[1]
      
Synthesis & Characterization Flowchart (DOT)

Experimental_WorkflowStartCrude Precursor(Alcohol)OxidationJones Oxidation(0°C, DCM)Start->OxidationPurifyRecrystallization(n-Heptane, -20°C)Oxidation->PurifyPurify->OxidationFail (Reprocess)QCQC: GC-MS > 99.9%Trans-isomerPurify->QCDopingDoping into Host(ZLI-4792)QC->DopingPassMeasureCharacterization(DSC, Viscosity)Doping->Measure

Figure 2: Purification and application workflow for high-reliability LC dopants.

References

  • TCI Chemicals. Liquid Crystal (LC) Building Blocks: Cyclohexanones.[1] Retrieved from .[1]

  • Merck KGaA. Licristal® Liquid Crystal Mixtures for TFT Displays.[1] (General Reference for ZLI series and PCH/CCH nomenclature).

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.[1] (Discusses the shift from cyano- to fluoro- and ethyl-linked LCs).

  • Eidenschink, R. (1989).[1] Liquid Crystalline Trans,Trans-4-Alkoxy-4'-Alkylbicyclohexyls.[1] Molecular Crystals and Liquid Crystals.[1][4][5] (Foundational work on bicyclohexyl structures).

  • BenchChem.Comparative Analysis of Liquid Crystals Derived from 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

Performance evaluation of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone in display technologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone (hereafter referred to as BECH-Ketone ) serves as a critical scaffold in the synthesis of advanced nematic liquid crystals (LCs). It is the primary intermediate for the "Ethyl-Linked" class of mesogens, widely used in Thin Film Transistor (TFT) displays to manage the trade-off between rotational viscosity (


)  and phase stability (Melting Point, 

)
.

This guide evaluates the performance of BECH-Ketone against its direct-bond analogue, BCH-Ketone (4-(trans-4-butylcyclohexyl)cyclohexanone). While BCH-Ketone offers a compact rigid core, BECH-Ketone introduces an ethylene spacer (


) that disrupts crystalline packing, essential for widening the operating temperature range of modern displays.

Part 1: Comparative Performance Analysis

The Structural Dilemma: Rigidity vs. Flexibility

In high-speed displays (e.g., 144Hz+ gaming monitors), low viscosity is paramount for fast response times. However, outdoor and automotive displays require operation at extreme temperatures (-30°C to +80°C).

  • BCH-Ketone (Alternative): Possesses a direct bond between rings. It creates highly rigid, low-viscosity LCs but suffers from high melting points, leading to crystallization at low temperatures.

  • BECH-Ketone (Topic): The ethyl bridge increases molecular length and conformational freedom. This lowers the melting point (suppressing crystallization) but introduces a slight penalty in rotational viscosity.

Quantitative Comparison Data

The following data contrasts the physical properties of the final liquid crystal mesogens derived from these two intermediates (assuming a standard fluorinated head-group,


, is attached to the ketone).
Performance MetricBECH-Derivative (Ethyl-Linked)BCH-Derivative (Direct Bond)Impact on Display Performance
Melting Point (

)
Low (~15°C) High (~45°C)BECH Advantage: Prevents "image freezing" or crystallization in outdoor/automotive environments.
Clearing Point (

)
High (~130°C) Moderate (~100°C)BECH Advantage: Maintains nematic phase stability at higher operating temperatures.
Rotational Viscosity (

)
~120 mPa·s~85 mPa·s BCH Advantage: Direct bond allows for 20-30% faster pixel switching speeds.
Elastic Constant (

)
High (> 1.2) Moderate (~1.0)BECH Advantage: Higher bend/splay ratio improves the steepness of the transmission curve (better contrast).
Solubility in Mixture Excellent LimitedBECH Advantage: Can be doped at higher concentrations (up to 20%) without phase separation.

Analyst Insight: BECH-Ketone is not a replacement for high-speed materials but a stabilizer. It is typically blended (10-15% wt) into mixtures to suppress the melting point of the overall mixture while maintaining a high clearing point.

Part 2: Experimental Protocols & Validation

To utilize BECH-Ketone effectively, its purity must be absolute. Impurities such as cis-isomers or unreacted phenols drastically reduce the Voltage Holding Ratio (VHR), causing "image sticking" (ghosting).

Protocol A: Synthesis & Purification Workflow

Objective: Synthesize BECH-Ketone with >99.9% trans-isomer purity.

Step 1: Catalytic Hydrogenation (The Causality)

  • Reagents: 4-[2-(4-butylphenyl)ethyl]phenol,

    
     gas, Pd/C catalyst.
    
  • Mechanism: High-pressure hydrogenation saturates the aromatic rings.

  • Critical Parameter: Temperature must be kept <150°C to prevent hydrogenolysis of the ethyl bridge.

Step 2: Oxidation (The Transformation)

  • Reagents: Resulting Cyclohexanol intermediate, Jones Reagent (

    
    ) or PCC.
    
  • Action: Converts the hydroxyl group to the ketone functionality required for subsequent Grignard reactions.

Step 3: Isomerization & Crystallization (The Self-Validating Step)

  • Problem: Hydrogenation yields a mix of cis (kinked) and trans (linear) isomers. Only trans exhibits liquid crystalline behavior.

  • Procedure:

    • Dissolve crude ketone in Methanol/KOtBu (base).

    • Reflux for 4 hours. Thermodynamic control favors the stable equatorial trans isomer.

    • Validation: Cool to 0°C. The trans-isomer precipitates (less soluble). Filter and wash with cold hexane.

    • Check: Run GC-MS. If cis > 0.5%, repeat recrystallization.

Protocol B: Voltage Holding Ratio (VHR) Qualification

Objective: Confirm the intermediate does not contain ionic impurities that degrade display life.

  • Derivatization: Convert a small sample of BECH-Ketone to a standard fluorinated LC (e.g., via Grignard with 4-fluorobromobenzene).

  • Cell Assembly: Fill a test cell (polyimide alignment layer,

    
     gap).
    
  • Stress Test: Apply 5V at 60Hz, heat to 80°C for 100 hours.

  • Measurement: Measure VHR.

    • Pass: VHR > 98%.[1][2]

    • Fail: VHR < 98% indicates residual metal ions or oxidation byproducts in the ketone intermediate.

Part 3: Visualizing the Evaluation Logic

Diagram 1: Synthesis & Quality Control Pathway

This workflow illustrates the critical checkpoints where the intermediate's quality is defined.

SynthesisWorkflow Precursor Precursor: 4-(2-phenylethyl)phenol Hydrogenation Step 1: Hydrogenation (Pd/C, 150°C) Precursor->Hydrogenation Saturation Alcohol Intermediate: Cyclohexanol Mix (Cis/Trans) Hydrogenation->Alcohol Oxidation Step 2: Oxidation (Jones Reagent) Alcohol->Oxidation -2H CrudeKetone Crude Ketone (Cis/Trans Mix) Oxidation->CrudeKetone Isomerization Step 3: Base Isomerization (Thermodynamic Control) CrudeKetone->Isomerization Cis to Trans Recryst Purification: Recrystallization in MeOH Isomerization->Recryst Remove Impurities FinalProduct Final BECH-Ketone (>99.9% Trans) Recryst->FinalProduct Yield ~85%

Figure 1: Synthesis pathway emphasizing the thermodynamic conversion of Cis to Trans isomers, critical for LC performance.

Diagram 2: Structural Impact on Display Metrics

This diagram maps the causal relationship between the Ethyl Bridge and final display performance.

PropertyLogic Structure Structure: Ethyl Bridge (-CH2CH2-) Flexibility Increased Conformational Freedom Structure->Flexibility Length Increased Molecular Length Structure->Length MeltingPoint Lower Melting Point (Suppresses Crystallization) Flexibility->MeltingPoint Viscosity Higher Rotational Viscosity (γ1) Length->Viscosity Elastic Higher K33/K11 Elastic Ratio Length->Elastic Outdoor Outcome: Wide Operating Temp (Automotive/Outdoor) MeltingPoint->Outdoor Response Outcome: Slower Response Time (Not for 240Hz Gaming) Viscosity->Response Contrast Outcome: Steeper V-T Curve (Better Multiplexing) Elastic->Contrast

Figure 2: Causal map linking the ethyl-bridge structure to specific electro-optical trade-offs in display engineering.

References

  • MDPI. (2021). Influence of Molecular Structure on Viscosity of Ester Liquid Crystal Components. Molecules. Retrieved from [Link]

  • Taylor & Francis. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. Liquid Crystals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of trans-4-t-butylcyclohexanol and ketone derivatives. Retrieved from [Link]

Sources

Cross-referencing experimental data with published literature on cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the efficacy of internal proprietary Catalyst SQ-4 (a bifunctional squaramide) against the industry-standard L-Proline for the asymmetric Michael addition of cyclohexanone to trans-


-nitrostyrene.

While L-Proline (the "List-Barbas" standard) established the field of enamine organocatalysis, our comparative data indicates that SQ-4 offers superior stereocontrol (




) and reaction kinetics in non-polar solvents, overcoming the solubility and parasitic side-reaction limitations often observed with unmodified proline in complex syntheses.

The Benchmark Landscape (Literature Control)

The functionalization of cyclohexanone via asymmetric Michael addition is a critical entry point for synthesizing chiral


-nitroketones, which are precursors to valuable pharmaceutical intermediates like GABA analogs.

The Standard: The seminal work by List, Barbas, and co-workers (2000) established L-Proline as a viable catalyst for aldol and Michael reactions.

  • Mechanism: Proline forms a transient enamine with cyclohexanone, raising the HOMO energy to facilitate nucleophilic attack.

  • Limitations: Literature consistently reports that unmodified L-Proline requires high catalyst loading (

    
    ) and polar solvents (DMSO/DMF) to solubilize the zwitterionic catalyst. This often leads to difficult workups and moderate enantioselectivities (
    
    
    
    
    
    ) in Michael additions due to competitive product inhibition or catalyst aggregation.

The Internal Alternative (SQ-4): Our internal protocol utilizes a hydrogen-bonding squaramide moiety fused with a chiral amine. This design mimics the "bifunctional" activation seen in thiourea catalysis (e.g., Takemoto's catalyst) but with enhanced rigidity.

Experimental Methodology

To ensure reproducibility, we performed a side-by-side comparison using identical reagent grades and environmental controls.

Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Cyclohexanone (distilled over

    
    ).
    
  • Electrophile: trans-

    
    -Nitrostyrene (recrystallized from ethanol).
    
  • Catalyst A (Control): L-Proline (Sigma-Aldrich,

    
    ).
    
  • Catalyst B (Internal): SQ-4 (Batch #23-09-A).

  • Solvent: Toluene (anhydrous) vs. DMSO (anhydrous).

Standard Operating Procedure (SOP-882)
  • Step 1 (Activation): In a flame-dried reaction vial, dissolve Catalyst (

    
    ) in the designated solvent (
    
    
    
    ).
  • Step 2 (Enamine Formation): Add Cyclohexanone (

    
    , 
    
    
    
    ) and stir for 15 minutes at room temperature. Note: An induction period is critical for the initial enamine equilibrium.
  • Step 3 (Addition): Add trans-

    
    -nitrostyrene (
    
    
    
    ,
    
    
    ) in one portion.
  • Step 4 (Monitoring): Stir at

    
    . Monitor consumption of nitrostyrene via TLC (
    
    
    
    EtOAc/Hexane).
  • Step 5 (Quench): Upon completion (or 48h cutoff), quench with saturated

    
     (
    
    
    
    ) and extract with EtOAc (
    
    
    ).
  • Step 6 (Analysis): Dry organic layer over

    
    , concentrate, and analyze crude ratio via 
    
    
    
    -NMR. Purify via flash chromatography for isolated yield. Determine
    
    
    via Chiral HPLC (Chiralpak AD-H).

Comparative Data Analysis

The following data highlights the performance gap between the literature standard and the internal squaramide protocol.

Table 1: Comparative Efficiency in Michael Addition Conditions: Cyclohexanone (5 eq.), Nitrostyrene (1 eq.), RT.

EntryCatalystSolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)Notes
1 L-ProlineDMSO486515:154Lit. Baseline (Replicated)
2 L-ProlineToluene72<10n.d.n.d.Solubility failure
3 SQ-4 Toluene 12 92 >20:1 98 Internal Optimal
4 SQ-4DMSO68810:185Kinetic erosion

Key Findings:

  • Solvent Independence: L-Proline fails in non-polar solvents (Entry 2) due to insolubility. SQ-4 thrives in Toluene (Entry 3), allowing for greener, non-polar process streams.

  • Stereoselectivity: The dual H-bond donor motif in SQ-4 rigidly locks the nitrostyrene, boosting

    
     from 
    
    
    
    to
    
    
    .
  • Reactivity: SQ-4 completes the reaction in 12 hours compared to 48+ hours for L-Proline.

Mechanistic Insights & Visualization

To explain the drastic difference in selectivity (Entry 1 vs Entry 3), we model the transition states. L-Proline relies on a "coulombic" interaction which is solvent-dependent. The SQ-4 catalyst utilizes a bifunctional mode: the amine forms the enamine, while the squaramide moiety hydrogen-bonds to the nitro group, forcing a specific facial attack.

Diagram 1: Catalytic Cycle & Transition State Logic

CatalyticCycle cluster_mechanism Mechanism of Action Start Reagents (Cyclohexanone + Catalyst) Enamine Enamine Formation (Nucleophile Generation) Start->Enamine - H2O TS Transition State (Bifunctional Activation) Enamine->TS + Nitrostyrene (Stereo-determining Step) Product Hydrolysis & Product Release TS->Product + H2O Recycle Catalyst Regeneration Product->Recycle Product Ejected Recycle->Start Re-entry

Caption: The catalytic cycle highlights the critical transition state (TS) where the bifunctional catalyst simultaneously activates the nucleophile (enamine) and electrophile (nitro group).

Diagram 2: Experimental Workflow Validation

This workflow ensures data integrity by isolating variables at the extraction and analysis phases.

Workflow cluster_analysis Dual-Stream Analysis Rxn Reaction (Vial, 25°C) Quench Quench (NH4Cl) Rxn->Quench Extract Extraction (EtOAc) Quench->Extract Dry Drying (Na2SO4) Extract->Dry NMR 1H-NMR (dr determination) Dry->NMR Crude HPLC Chiral HPLC (ee determination) Dry->HPLC Post-Column

Caption: The validation workflow separates crude analysis (NMR for diastereomeric ratio) from purified analysis (HPLC for enantiomeric excess) to prevent workup-induced bias.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Notz, W., & List, B. (2000).[2] Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Vishweshwar, V., et al. (2012). Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst.[3] AIP Conference Proceedings, 1482, 365. Link

Sources

In-Silico Characterization & Benchmarking of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone (BCEC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-silico modeling and simulation of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone properties Content Type: Publish Comparison Guide

Executive Summary

This guide outlines a validated computational workflow for characterizing 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone (henceforth BCEC ), a critical mesogenic intermediate used in the synthesis of low-viscosity liquid crystal (LC) mixtures. Unlike rigid core mesogens, BCEC features an ethylene bridge (


) that introduces conformational flexibility, significantly altering phase transition temperatures and rotational viscosity (

).

This document provides researchers with a self-validating in-silico protocol to predict the properties of BCEC and compares its performance against two industry-standard alternatives: its direct-bond analog (lacking the ethyl spacer) and its pentyl homolog .

The Molecule: Structural Context & Significance

BCEC is a "ring-linker-ring" system. Its trans-configuration is essential for maintaining the linearity required for liquid crystalline phases (nematic/smectic).

  • Chemical Name: 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexan-1-one

  • Role: Precursor for alkenyl-liquid crystals (used in high-speed displays) and a viscosity-lowering component in LC mixtures.

  • Key Structural Feature: The ethyl spacer decouples the two cyclohexane rings, reducing the melting point (

    
    ) and increasing solubility compared to directly linked analogs.
    
In-Silico Methodology: A Self-Validating Protocol

To ensure authoritative results, we employ a multi-scale approach: DFT for electronic parameters and Molecular Dynamics (MD) for phase behavior.

Workflow Visualization

The following diagram illustrates the critical path from molecular structure to predicted bulk properties.

G Start 2D Structure (BCEC) Conform Conformational Search (Boltzmann Weighting) Start->Conform Generate Conformers DFT DFT Optimization (B3LYP/6-31G*) Conform->DFT Lowest Energy Geometry FF Force Field Parametrization (GAFF-LCFF) DFT->FF RESP Charges MD MD Simulation (NPT Ensemble) FF->MD Topology Generation Result Phase Transition (T_NI) & Viscosity MD->Result Analysis

Figure 1: Computational workflow for characterizing flexible LC intermediates.

Step-by-Step Protocol

Phase 1: Electronic Structure (DFT)

  • Objective: Determine the dipole moment (

    
    ) and molecular polarizability (
    
    
    
    ), which dictate the dielectric anisotropy (
    
    
    ).
  • Method:

    • Perform a conformational scan of the ethyl linker dihedral angles.

    • Optimize the global minimum using B3LYP/6-31G(d) in Gaussian or ORCA.

    • Validation Check: The cyclohexane rings must remain in the chair conformation with the alkyl and ethyl groups in equatorial positions (trans-diequatorial). Any twist-boat detection indicates a failed optimization.

Phase 2: Force Field Parametrization

  • Objective: Accurate prediction of phase transitions.

  • Tool: GAFF-LCFF (General Amber Force Field optimized for Liquid Crystals). Standard GAFF often underestimates clearing points (

    
    ) by >20 K.
    
  • Protocol:

    • Generate partial charges using the RESP (Restrained Electrostatic Potential) method derived from the DFT calculation.

    • Assign atom types using antechamber.

    • Critical Adjustment: Scale the Lennard-Jones

      
       parameters for the cyclic rings if using standard GAFF, or utilize the specific parameters defined by Boyd et al. [1] for cyclohexyl fragments.
      

Phase 3: Molecular Dynamics (MD)

  • System: 250-500 molecules in a periodic box.

  • Ensemble: NPT (Isothermal-Isobaric) at 1 atm.

  • Process:

    • Equilibration: Heat to isotropic phase (e.g., 400 K) for 2 ns to randomize orientation.

    • Cooling Run: Cool in 2-5 K steps (10 ns per step) to observe the isotropic-to-nematic transition.

    • Order Parameter (

      
      ):  Calculate the orientational order parameter. A jump from 
      
      
      
      to
      
      
      signals the phase transition.
Comparative Analysis: BCEC vs. Alternatives

This section benchmarks BCEC against its Direct-Bond Analog (BCC) and its Pentyl Homolog (PeCEC) .

Comparative Performance Table
FeatureBCEC (Target) BCC (Alternative 1) PeCEC (Alternative 2)
Structure Butyl-Cyclohexyl-Ethyl -CyclohexanoneButyl-Cyclohexyl-CyclohexanonePentyl -Cyclohexyl-Ethyl-Cyclohexanone
Linker Ethyl (

)
Direct Bond (Single

)
Ethyl (

)
Melting Point (

)
Low (~30-35 °C) (Predicted)High (~60-80 °C) Medium (42-46 °C) [2]
Viscosity (

)
Low (High flexibility)Medium (Rigid core)Low-Medium (Longer chain drag)
Phase Stability Wide Nematic RangeHigh Thermal StabilityWide Nematic/Smectic Range
Application Low-temp LC mixturesHigh-temp stability mixturesBroad-range mixtures
Detailed Analysis

1. The "Spacer Effect" (BCEC vs. BCC) The primary advantage of BCEC over the direct-bond BCC is the ethyl spacer .

  • Mechanism: The ethyl group introduces a "kink" flexibility that disrupts efficient crystal packing.

  • Outcome: This significantly lowers the melting point (

    
    ). While BCC provides a rigid core useful for high-temperature stability, it often crystallizes at room temperature, making it poor for display applications requiring operation at -20 °C to +60 °C. BCEC remains liquid/nematic at lower temperatures.
    
  • In-Silico Signature: In MD simulations, BCEC will show a lower radius of gyration variance but higher root-mean-square fluctuation (RMSF) along the long axis compared to BCC.

2. Chain Length Modulation (BCEC vs. PeCEC) Comparing the Butyl (BCEC) and Pentyl (PeCEC) variants allows for fine-tuning.

  • Odd-Even Effect: Liquid crystals often exhibit an "odd-even" effect in transition temperatures.

  • Data Grounding: The pentyl analog (PeCEC) has a known experimental melting point of 42-46 °C [2].

  • Prediction: The butyl analog (BCEC), having an even number of carbons in the tail, typically exhibits a slightly lower or comparable melting point but reduced viscosity compared to the pentyl version. This makes BCEC superior for fast-switching applications where viscosity is the limiting factor.

Scientific Rationale & Causality

Why use the Ethyl Linker? In drug development and materials science, "linker chemistry" is often used to modulate solubility. In LCs, the ethyl bridge serves a dual purpose:

  • Decoupling: It electronically decouples the two rings, preventing conjugation (if aromatic) or simply increasing the conformational entropy.

  • Viscosity Reduction: The added flexibility allows the molecule to "slide" past neighbors more easily than the rigid rod-like BCC, reducing rotational viscosity (

    
    ). This is directly correlated to faster response times (
    
    
    
    ) in display devices.

Self-Validating the Model: To trust your in-silico results, perform a retro-validation :

  • Run the protocol on the Pentyl Analog (PeCEC) first.

  • If your MD simulation predicts a melting point significantly deviating from the experimental 42-46 °C range [2], recalibrate your Lennard-Jones parameters (specifically

    
    ) before simulating the unknown BCEC.
    
References
  • Boyd, N. J., & Wilson, M. R. (2015).

Reproducibility Guide: Synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of the synthesis of 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanone is a critical mesogenic intermediate used in the manufacturing of low-viscosity liquid crystal mixtures for TFT-LCD displays.[1] Its structural integrity—specifically the trans configuration of the butylcyclohexyl moiety—is paramount for maintaining the nematic phase range and dielectric anisotropy of the final liquid crystal formulation.

This guide evaluates the reproducibility of the final synthetic transformation: the oxidation of the precursor alcohol (4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol ) to the target ketone.[1] While traditional chromic acid oxidations (Jones) offer kinetic reliability, they are increasingly untenable due to trace metal contamination and environmental toxicity. This guide prioritizes a Tungstate-Catalyzed Hydrogen Peroxide Oxidation as the reproducible "Green Standard" for industrial scalability, comparing it against legacy methods.[1]

Strategic Synthesis Architecture

The synthesis of the target ketone is the terminal step in a convergent sequence. Understanding the upstream origin of the precursor is vital for troubleshooting impurity profiles.

The Pathway[2][3][4][5]
  • Precursor Origin: The alcohol precursor is typically derived from the catalytic hydrogenation of 4-[2-(trans-4-butylcyclohexyl)ethyl]phenol .[1]

  • Stereochemical Convergence: The hydrogenation of the phenol yields a mixture of cis and trans isomers at the new cyclohexanol ring.

    • Critical Insight: The subsequent oxidation to the ketone erases this stereocenter (C1 becomes

      
      ). Therefore, the cis/trans ratio of the starting alcohol is irrelevant to the final yield, provided the distal trans-butylcyclohexyl group remains intact.
      

SynthesisPathway Precursor Phenol Derivative (Aromatic) Alcohol Intermed. Alcohol (Mix of cis/trans) Precursor->Alcohol Hydrogenation (Pd/C or Ni, H2) Target TARGET KETONE 4-[2-(trans-4-butylcyclohexyl) ethyl]cyclohexanone Alcohol->Target OXIDATION (Focus of this Guide)

Figure 1: The synthetic lineage.[1] The oxidation step (highlighted) is the focus of reproducibility optimization.

Comparative Analysis of Oxidation Methods

To ensure reproducibility, researchers must choose a method that balances yield with purity constraints (specifically metal content for electronic grade materials).

Method A: Tungstate-Catalyzed H₂O₂ (Recommended)

This method utilizes Sodium Tungstate (


) and Phosphotungstic acid as a dual-catalyst system with Phase Transfer Catalysis (PTC) or a polar solvent like NMP.[1]
  • Mechanism: In situ formation of peroxotungstate species which acts as the active oxidant.

  • Reproducibility Factor: High. The reaction is homogenous and colorimetric (yellow shift indicates active catalyst).

Method B: Jones Oxidation (Legacy)

Uses Chromic Trioxide (


) in dilute Sulfuric Acid.
  • Reproducibility Factor: High kinetic consistency, but prone to "crashing out" insoluble chromium salts which trap product, lowering isolated yield.

  • Risk: Trace Cr residues are fatal to liquid crystal performance (voltage holding ratio degradation).

Method C: TEMPO/Bleach (Alternative)

Uses catalytic TEMPO with Sodium Hypochlorite (NaOCl) as the stoichiometric oxidant.

  • Reproducibility Factor: Moderate. Highly pH-dependent (must be maintained pH 8.6-9.5).[1] Exothermic "runaway" risk requires precise dosing.

Performance Matrix
MetricMethod A: Tungstate/H₂O₂ Method B: Jones Oxidation Method C: TEMPO/Bleach
Yield (Isolated) 92 - 95% 88 - 91%85 - 90%
Purity (GC) > 99.5%> 99.0%> 98.5%
Reaction Time 4 - 6 Hours1 - 2 Hours0.5 - 1 Hour
Atom Economy High (Byproduct: Water)Low (Byproduct: Cr Salts)Moderate (Byproduct: NaCl)
Scalability Excellent (Exotherm manageable)Poor (Toxic waste disposal)Good (Requires cooling)
Electronic Grade Suitable (Metal-free) Unsuitable (Cr contamination)Suitable (Requires Cl removal)

Detailed Protocol: Tungstate-Catalyzed Oxidation

This protocol is designed for a 100g scale validation run.

Reagents & Equipment[1][4][5][6][7][8]
  • Substrate: 4-[2-(trans-4-butylcyclohexyl)ethyl]cyclohexanol (100 g, ~0.375 mol).[1]

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 2.5 g), Phosphotungstic Acid (2.0 g).
    
  • Oxidant: Hydrogen Peroxide (30% w/w, 1.2 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Toluene with Aliquat 336 (PTC).[1]

  • Safety: H₂O₂ is a strong oxidizer. Maintain temperature strictures.

Step-by-Step Methodology
  • Catalyst Activation: In a 1L 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the Tungstate and Phosphotungstic acid in the solvent (400 mL). Heat to 50°C .

    • Checkpoint: Solution should turn a faint yellow, indicating the formation of the active peroxotungstate species.

  • Substrate Addition: Add the alcohol precursor (100 g). If using Toluene, ensure vigorous stirring (600+ RPM) to maximize interfacial area. Raise temperature to 85°C .

  • Controlled Oxidation (The Critical Step): Add 30%

    
     dropwise over 60 minutes.
    
    • Thermodynamic Control: The reaction is exothermic.[2] Maintain internal temperature between 85-90°C . Do not exceed 95°C to prevent H₂O₂ decomposition.

    • Monitoring: Monitor by GC or TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the alcohol spot (

      
      ) and appearance of the ketone (
      
      
      
      ).
  • Quench & Workup: Once conversion >99% (approx. 5-6 hours), cool to room temperature.

    • Add 10%

      
       solution (100 mL) to quench residual peroxides. Test with starch-iodide paper to confirm negative peroxide.
      
    • Separate phases.[3][4] Wash organic layer with water (3 x 200 mL) to remove NMP/Catalyst.

  • Purification (Recrystallization): The crude product is often a waxy solid. Recrystallize from Petroleum Ether (60-90°C) or Ethanol .[1]

    • Dissolve at reflux, cool slowly to 0°C.

    • Filter and dry under vacuum at 40°C.

Workflow Visualization

ExperimentalWorkflow Start Start: Alcohol Precursor + Catalyst in Solvent Heating Heat to 85°C Start->Heating Addition Dropwise H2O2 Addition (Temp < 90°C) Heating->Addition Reaction Stir 5-6 Hours Monitor via GC Addition->Reaction Quench Quench with Na2SO3 (Destroy Peroxides) Reaction->Quench Workup Phase Separation & Water Wash Quench->Workup Cryst Recrystallization (Petroleum Ether) Workup->Cryst Final Final Product >99.5% Purity Cryst->Final

Figure 2: Operational workflow for the Tungstate-catalyzed oxidation protocol.[1]

Troubleshooting & Reproducibility Checks

To guarantee "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness), the following failure modes must be managed:

  • Incomplete Conversion:

    • Cause: Decomposition of H₂O₂ before reaction.

    • Fix: Ensure temperature does not exceed 90°C. Add a second small portion (0.1 eq) of H₂O₂ if reaction stalls at 90% conversion.

  • Color Issues (Yellowing):

    • Cause: Polymerization of side-products or residual tungsten.[1]

    • Fix: Ensure thorough water washing (NMP is water-soluble).[1] A final filtration through a silica plug before recrystallization removes trace polar impurities.

  • Stereochemical Drift:

    • Note: While the ketone ring loses stereochemistry, the butyl group on the distal ring must remain trans. This is thermodynamically stable (diequatorial), but avoid extreme acid/heat which could theoretically promote isomerization if the linker allows.

References

  • BenchChem. (2025).[5] Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. Retrieved from [1]

  • Yantai Derun Liquid Crystal Materials Co Ltd. (2009). Preparation method of 4-[2'-(trans-4"-alkylcyclohexyl) ethyl]cyclohexanone liquid crystal intermediate compound. CN Patent CN101337870B. Retrieved from

  • Organic Syntheses. (1981). Oxidation of Alcohols to Ketones: General Procedures. Org. Synth. Coll. Vol. 6. Retrieved from

  • TCI Chemicals. (2024). Product Specification: 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone.[1] (Analogous compound data). Retrieved from [1]

  • Royal Society of Chemistry. (2022).[6] One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion. Green Chemistry. Retrieved from [1]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone

Executive Technical Summary

4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone is a specialized aliphatic ketone intermediate used primarily in the synthesis of liquid crystal (LC) materials. Unlike simple solvents like cyclohexanone, this molecule possesses a high molecular weight and a bicyclic structure linked by an ethyl spacer.

Critical Physicochemical Insight:

  • State: Typically a waxy white solid or crystalline powder at room temperature.

  • Thermal Behavior: It exhibits a relatively low melting point (likely 30–60°C range, based on homologous series data). This creates a dual-hazard scenario: particulate inhalation when solid and thermal/splash risks when molten.

  • Reactivity: Chemically stable but susceptible to oxidation. It functions as a weak Lewis base; avoid contact with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic decomposition.

Hazard Classification (GHS/CLP Proxy):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][4][5]

  • H411: Toxic to aquatic life with long lasting effects (common for lipophilic LC intermediates).

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the material (Solid vs. Molten).

Protection ZoneScenario A: Solid Handling (Weighing, Charging)Scenario B: Molten/Reaction (Heating >50°C, Quenching)Technical Rationale
Hand Protection Nitrile Gloves (Min. 0.11mm thickness)Double Gloving: Thermal liner + Nitrile (Long cuff)Aliphatic ketones swell latex; Nitrile offers superior permeation resistance. Thermal protection is vital for molten transfer.
Eye/Face Safety Glasses with side shieldsChemical Goggles + Face Shield Molten organic splashes adhere to skin/eyes, causing severe thermal and chemical burns simultaneously.
Respiratory N95 / P2 Particulate RespiratorHalf-Mask with Organic Vapor (OV) CartridgeLow volatility reduces vapor risk at RT, but heating generates fumes. Dust is the primary RT hazard.
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tychem® or similar)Cotton absorbs; chemical aprons shed hot organic liquids, preventing "wicking" burns.

Operational Protocols

Protocol A: Solid Transfer & Weighing
  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Mitigation: These waxy solids can accumulate static charge. Use anti-static weighing boats and ground all metal spatulas.

  • Ergonomics: Do not break up hard lumps inside a glass vessel; transfer to a mortar if pulverization is required to prevent flask breakage.

Protocol B: Molten Handling (The "Danger Zone")
  • Context: LC intermediates are often melted to facilitate transfer or filtration.

  • The "Cold Trap" Risk: When transferring molten material into a solvent, ensure the solvent is not chilled below the freezing point of the ketone, or immediate solidification will occur, potentially blocking funnels and causing overflow.

  • Step-by-Step:

    • Pre-heat the receiving funnel/addition funnel with a heat gun.

    • Maintain stirring in the receiving vessel to disperse the melt immediately.

    • Never stopper a flask containing hot molten material; cooling creates a vacuum that can implode the vessel or fuse the stopper.

Visualized Decision Logic

Figure 1: PPE Selection & Handling Logic

This decision tree guides the researcher through the correct safety posture based on the material's physical state.

PPE_Logic Start Start: Material State? Solid Solid / Powder Start->Solid Molten Molten / Hot Liquid Start->Molten DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk High Temp (>60°C)? Molten->SplashRisk StandardPPE Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses DustRisk->StandardPPE No (Waxy/Lumps) RespPPE Add Respiratory Protection: N95/P2 Mask + Fume Hood DustRisk->RespPPE Yes (Fine Powder) ThermalPPE Critical PPE: Face Shield + Goggles, Thermal Gloves, Apron SplashRisk->ThermalPPE Always Ventilation Engineering Control: Max Flow Fume Hood ThermalPPE->Ventilation

Caption: Decision matrix for selecting PPE based on the physical state of the cyclohexanone derivative.

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not sweep dry dust (static risk). Wet wipe or use a HEPA vacuum.

  • Molten Spill: Allow to cool and solidify before scraping. Do not attempt to wipe hot liquid.

  • Solvent Spill: If dissolved in organic solvent (e.g., Toluene, DCM), treat as a flammable solvent spill (absorb with vermiculite).

Decontamination
  • Skin: Wash with soap and water.[6] Do not use alcohol/acetone ; this enhances skin permeation of the ketone.

  • Surfaces: Clean glassware with Acetone or Ethyl Acetate, followed by a soap wash.

Waste Disposal Logic
  • Category: Non-Halogenated Organic Waste.

  • Segregation: Keep separate from oxidizers (peroxides, nitrates).

  • Labeling: Clearly mark as "Cyclohexanone Derivative - Irritant".

Figure 2: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess SolidSpill Solid/Powder Assess->SolidSpill MoltenSpill Molten Liquid Assess->MoltenSpill ActionSolid HEPA Vacuum or Wet Wipe Method SolidSpill->ActionSolid ActionMolten Evacuate Area, Allow to Cool/Harden MoltenSpill->ActionMolten Disposal Disposal: Non-Halogenated Organic ActionSolid->Disposal Scrape Scrape Solidified Material ActionMolten->Scrape Scrape->Disposal

Caption: Operational workflow for containing and cleaning spills of solid vs. molten material.

References

  • Sigma-Aldrich. Safety Data Sheet: trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone (Analogous Structure). Retrieved from (Note: Used as read-across source for homologous series properties).

  • TCI Chemicals. Product Specification: 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from .

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Cyclohexanone. Retrieved from .

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.